Product packaging for Cobalt hydrate(Cat. No.:CAS No. 12323-82-9)

Cobalt hydrate

Cat. No.: B8597605
CAS No.: 12323-82-9
M. Wt: 76.949 g/mol
InChI Key: SAXCKUIOAKKRAS-UHFFFAOYSA-N
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Description

Definition and Scope within Inorganic Chemistry

In inorganic chemistry, a hydrate (B1144303) refers to a substance that incorporates water molecules, either bound directly to a metal center as ligands or crystallized within the lattice as "water of crystallization" or "water of hydration." wikidoc.org Cobalt hydrate compounds are specifically inorganic compounds containing cobalt ions and associated water molecules. Cobalt typically exists in its divalent (+2) oxidation state in most common hydrates, although trivalent (+3) cobalt complexes with water ligands are also known and studied. nih.govresearchgate.netacs.orgnih.gov

Examples of prominent this compound compounds include cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), cobalt(II) sulfate (B86663) heptahydrate (CoSO₄·7H₂O), cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O), and cobalt(II) hydroxide (B78521) (Co(OH)₂). nih.govwikipedia.orgwikipedia.orgfishersci.nlamericanelements.comwikipedia.orgfishersci.caamericanelements.comamericanelements.comfishersci.nowikipedia.orgmekongchem.comatamanchemicals.comnih.govnih.govwikipedia.orgnoahchemicals.comamericanelements.com The physical appearance of these compounds can vary significantly with their hydration state; for instance, anhydrous cobalt(II) chloride is blue, while its hexahydrate form is typically pink or magenta. wikidoc.orgwikipedia.orgwikipedia.orgnoahchemicals.comlibretexts.org Cobalt(II) hydroxide, on the other hand, can appear as a rose-red or bluish-green solid. wikipedia.orgnoahchemicals.com

The properties of various common this compound compounds are summarized in the table below:

Compound NameChemical FormulaAppearanceMolar Mass ( g/mol )Solubility in Water (g/100mL)
Cobalt(II) chloride hexahydrateCoCl₂·6H₂OPink/Rose-red crystals237.93 wikipedia.org43.6 (0 °C) wikipedia.org
Cobalt(II) sulfate heptahydrateCoSO₄·7H₂ORed solid281.103 wikipedia.orgSoluble wikipedia.orgthegoodscentscompany.com
Cobalt(II) nitrate hexahydrateCo(NO₃)₂·6H₂ORed-brown crystalline291.03 wikipedia.org134 (0 °C) atamanchemicals.com
Cobalt(II) hydroxideCo(OH)₂Rose-red or bluish-green powder92.9468 wikipedia.orgPractically insoluble nih.gov

Significance of Cobalt Hydrates in Advanced Chemical Sciences

Cobalt hydrates hold considerable significance across various advanced chemical sciences due to their versatile chemical properties and structural characteristics:

Catalysis: Cobalt-based materials, including their hydrated forms, are extensively investigated as catalysts or catalyst precursors. They are particularly relevant in electrocatalysis for water splitting, specifically for Oxygen Evolution Reactions (OERs) and Hydrogen Evolution Reactions (HERs), owing to their cost-effectiveness, adaptable structure, and durability. mdpi.comresearchgate.netmdpi.com For example, cobalt carbonate hydroxide has been studied as an electrocatalyst in alkaline electrolytes for sustainable hydrogen production. researchgate.net Additionally, cobalt complexes, including those involving hydrazine (B178648) hydrate as a hydrogen source, have been successfully employed in the transfer hydrogenation of nitroaromatics to amines, demonstrating their utility in organic synthesis. rsc.org Cobalt-catalyzed hydrofunctionalization of alkenes and alkynes also represents a growing area of research. chinesechemsoc.org

Material Science and Pigments: The distinct color changes exhibited by certain cobalt hydrates upon hydration or dehydration make them useful in material science. Cobalt(II) chloride, for instance, transitions from blue (anhydrous) to pink (hexahydrate) when exposed to moisture, making it a common visual moisture indicator in desiccants like silica (B1680970) gel. wikidoc.orgwikipedia.orgwikipedia.orgnoahchemicals.comlibretexts.org Hydrated cobalt(II) sulfate is also utilized in the preparation of pigments for porcelain and glass, as well as in the manufacturing of other cobalt salts. mekongchem.com

Energy Storage: Cobalt compounds, including their hydrated forms, are critical components in energy storage technologies. They are explored as electrode materials in supercapacitors and advanced batteries, such as lithium-ion rechargeable batteries. americanelements.comenv.go.jpacs.orgacs.org Research focuses on leveraging their redox active sites and structural features for enhanced performance. acs.org

Biological and Biomedical Research: Cobalt ions play a crucial role in biological systems, notably as a constituent of vitamin B12. researchgate.netnih.govresearchgate.net Research into hydrated cobalt porphyrins, for example, investigates the structural and dynamical properties of cobalt ions in different oxidation states when bound to porphyrin rings in aqueous solutions, providing insights into their biological functions. researchgate.netacs.orgnih.gov

Overview of Research Trajectories in this compound Chemistry

Current research in this compound chemistry is dynamic and multifaceted, driven by the desire to harness their unique properties for advanced applications:

Electrocatalysis for Water Splitting: A significant research trajectory involves engineering nanostructured cobalt carbonate hydroxide and other cobalt-based materials for improved alkaline water splitting. Strategies include morphology and support engineering, elemental doping, and heterostructure engineering to enhance electrical conductivity and increase active sites for hydrogen and oxygen evolution reactions. researchgate.netmdpi.com Cobalt-based catalytic centers, such as oxides, chalcogenides, and metal-organic frameworks (MOFs), are being developed as alternatives to noble metal electrocatalysts. mdpi.com

Coordination Chemistry and Structural Studies: Researchers are deeply invested in understanding the fundamental structural and dynamical properties of hydrated cobalt complexes. This includes detailed investigations of cobalt(II) and cobalt(III) hydration shells in aqueous solutions using advanced computational techniques like ab initio quantum mechanical charge field molecular dynamics (QMCF MD) simulations and experimental methods such as X-ray Absorption Spectroscopy (XAS). researchgate.netacs.orgnih.govresearchgate.net These studies aim to decipher water binding affinities, coordination geometries, and ligand exchange dynamics, which are crucial for predicting and controlling their reactivity. acs.orgnih.gov

Catalytic Applications in Organic Synthesis: The development of new cobalt-catalyzed reactions for organic synthesis is an active area. Recent advances include the use of earth-abundant cobalt catalysts for chemoselective hydrogenation of nitroaromatics using environmentally friendly hydrogen sources like hydrazine hydrate. rsc.org Furthermore, cobalt catalysis is being explored for regio- or stereoselective hydrofunctionalization of alkenes and alkynes, with ongoing efforts to improve catalytic systems and expand their unique applications in remote C-H functionalization. chinesechemsoc.org

Material Design and Synthesis: Research continues into the synthesis and application of cobalt-based Metal-Organic Frameworks (MOFs) and their derivatives. These materials are being designed for enhanced performance in supercapacitors and advanced batteries, with a focus on improving their electrical conductivity and structural stability through various fabrication strategies. acs.org High-nuclearity, cobalt-added polyoxometalates (CoAPs) are also an attractive research direction, particularly for their catalytic properties in solar conversion, such as hydrogen evolution. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CoH2O B8597605 Cobalt hydrate CAS No. 12323-82-9

Properties

CAS No.

12323-82-9

Molecular Formula

CoH2O

Molecular Weight

76.949 g/mol

IUPAC Name

cobalt;hydrate

InChI

InChI=1S/Co.H2O/h;1H2

InChI Key

SAXCKUIOAKKRAS-UHFFFAOYSA-N

Canonical SMILES

O.[Co]

Origin of Product

United States

Synthesis Methodologies for Cobalt Hydrate Materials

Solution-Based Precipitation Techniques

Solution-based precipitation is a versatile approach for synthesizing various cobalt hydrate (B1144303) compounds, allowing for control over the resulting material's characteristics.

Controlled Precipitation for Cobalt(II) Hydroxide (B78521) Polymorphs

Cobalt(II) hydroxide, Co(OH)₂, exists primarily in two polymorphic forms: the blue-green alpha (α-Co(OH)₂) and the reddish beta (β-Co(OH)₂) phases. These polymorphs differ in their layered structures, with α-Co(OH)₂ possessing a hydrotalcite-like structure with larger interlayer galleries (approximately 7 Å), while β-Co(OH)₂ exhibits a brucite-like structure with smaller interlayer spacing (around 4 Å). wikipedia.orgnih.gov

Synthesis of α-Co(OH)₂ : The α-Co(OH)₂ phase can be obtained through precipitation reactions, notably by using ammonia (B1221849) as a precipitating agent. peeref.comcapes.gov.brresearchgate.net When an alkali metal hydroxide, such as sodium hydroxide (NaOH), is added to a cobalt(II) salt solution, the α-form may initially precipitate, although it can slowly convert to the more thermodynamically stable β-form. wikipedia.orgnih.gov Studies have shown that maintaining a hydroxide-to-cobalt molar ratio (n OH⁻/n Co²⁺) below 2, specifically between 1 and 1.8, can stabilize the α-Co(OH)₂ polymorph for extended periods (up to 70 hours) at pH values ranging from 8.2 to 9.4. mdpi.com The use of NaOH or ammonium (B1175870) hydroxide (NH₄OH) as the hydroxide precursor has been observed to exclusively yield α-Co(OH)₂. nih.gov Furthermore, controlled homogeneous precipitation utilizing hexamethylenetetramine (HMT) as a hydrolysis agent can reproducibly yield hexagonal platelets of α-Co(OH)₂ with widths of several micrometers and thicknesses of about 15 nm, particularly from dilute cobalt(II) chloride (CoCl₂) solutions in the presence of sodium chloride (NaCl) at 90 °C. researchgate.netnih.gov

Synthesis of β-Co(OH)₂ : In contrast, the β-Co(OH)₂ polymorph is typically obtained through other synthetic methods. peeref.comcapes.gov.brresearchgate.net Its formation is favored by increased temperature, which accelerates the phase transition from α-Co(OH)₂. mdpi.com Hexagonal β-Co(OH)₂ platelets, ranging from 0.3 to 0.5 μm in diameter, can be prepared via precipitation methods, with their size being influenced by the concentration of cobalt ions in the suspension. researchgate.net High-crystallinity β-Co(OH)₂ platelets with well-developed facets can be synthesized with high reproducibility when a chloride salt serves as the cobalt source and the suspension is aged at room temperature for 86.4 kiloseconds (approximately 24 hours). researchgate.net The use of hydrazine (B178648) (HYZ) as a hydroxide source can lead to the simultaneous formation of both α-Co(OH)₂ and β-Co(OH)₂ granules; at higher HYZ concentrations, the α-Co(OH)₂ bands convert into β-Co(OH)₂. nih.gov

Hydrothermal Synthesis of Cobalt Carbonate Hydroxide Hydrate Nanoarrays

Hydrothermal synthesis is a powerful technique for creating highly structured cobalt carbonate hydroxide hydrate materials, particularly in nanoarray forms. Needle-like cobalt carbonate hydroxide hydrate, specifically Co(CO₃)₀.₅OH·0.11H₂O, can be fabricated as nanoarrays through a straightforward one-step hydrothermal method. nih.govfrontiersin.org

A typical synthesis procedure involves dissolving cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) in deionized water to form a homogeneous precursor solution. To this, ammonium fluoride (B91410) (NH₄F) and urea (B33335) are added. The resulting clear solution is then transferred into a Teflon-lined stainless-steel autoclave, where a carbon cloth substrate can be immersed vertically. The autoclave is sealed and heated in an oven, commonly at 120 °C for 8 hours. nih.govfrontiersin.org During this process, urea undergoes hydrolysis, providing the necessary hydroxyl (OH⁻) and carbonate (CO₃²⁻) ions for the formation of the cobalt carbonate hydroxide hydrate. nih.govfrontiersin.org

These materials can form hierarchically organized nanocomposites, sometimes incorporating nickel–cobalt layered double hydroxides (NiCo-LDH) with a composition of M(CO₃)₀.₅(OH)·0.11H₂O (where M represents Ni²⁺ and Co²⁺). mdpi.com Such hydrothermally synthesized materials exhibit thermal stability up to 200 °C. mdpi.com The presence of internal metallic bonds within Co(CO₃)₀.₅OH promotes electron transport, while carbonate groups enhance the material's hydrophilicity, both contributing positively to electron diffusion rates. mdpi.com Beyond hydrothermal routes, cobalt carbonate hydroxide, specifically Co₂(CO₃)(OH)₂, belonging to the malachite-rosasite mineral group, can also be synthesized under ambient conditions. This involves precipitating an amorphous phase by mixing solutions, followed by an aging period of approximately two months in the aqueous solution, leading to the formation of crystalline platelets. geoscienceworld.org

Solvothermal Routes for Cobalt Oxide Precursors from Hydrates

Solvothermal synthesis is a valuable method for preparing nanostructured cobalt oxides, often utilizing cobalt hydrate compounds as precursors. Cobalt oxides, such as cobalt(II,III) oxide (Co₃O₄), can be derived from metal-organic precursors like cobalt(II) fumarate (B1241708) hydrate ([Co(fum)(H₂O)₄]·H₂O) through solvothermal decomposition in organic solvents such as ethanol (B145695). asianpubs.org

Common hydrated cobalt salts frequently employed as precursors in solvothermal synthesis for cobalt oxide nanoparticles include cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O), cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), and cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O). These precursors are typically processed in organic solvents like triethanolamine (B1662121) or propylene (B89431) glycol. rsc.orgaidic.it

Another notable solvothermal route involves the synthesis of cobalt oxalate (B1200264) dihydrate (CoC₂O₄·2H₂O) nanorods via a microemulsion-mediated solvothermal method. These nanorods subsequently serve as precursors for Co₃O₄ nanoparticles through thermal decomposition. doi.org In this process, critical parameters such as the molar ratio of water to surfactant and the concentration of reactants play significant roles in controlling the morphology of both the CoC₂O₄·2H₂O nanorods and the resulting Co₃O₄ nanoparticles. doi.org Similarly, hydrothermal synthesis of cobalt carbonates, using various cobalt salts and urea, can also yield efficient precursors for nano-sized Co₃O₄ upon thermal decomposition. researchgate.net

Precipitation Methods for Layered Hydroxynitrates

Layered hydroxynitrates of cobalt are a class of compounds that can be synthesized through various precipitation techniques. These materials generally have the formula M(OH)₂₋ₓ(NO₃)ₓ, where M can be cobalt, and specific phases with x = 0.67 and x = 1.0 have been isolated. lboro.ac.uk

A common precipitation method for preparing cobalt layered hydroxynitrates, such as Co₃(OH)₄(NO₃)₂ (where x = 0.67), involves the slow, dropwise addition of a sodium hydroxide (NaOH) solution (0.50 M) to a stirred solution of cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) (3.5 M). The reaction mixture is typically heated to above 90 °C, and the base addition continues until the solution pH reaches 6.0. rsc.org Achieving a single-phase cobalt hydroxynitrate material often requires a very slow addition rate of the base to the cobalt(II) nitrate solution. rsc.org

Other methods for synthesizing layered hydroxynitrates include the thermolysis (thermal decomposition) of hydrated metal(II) nitrate and mechanochemical grinding of the hydrated metal(II) nitrate with solid sodium hydroxide. rsc.org The structural foundation of these layered hydroxide salts (LHS) is derived from the brucite-like structure, where some hydroxide groups are substituted by water molecules and various anions, leading to compounds formulated as M(OH)₂₋ₓ(Aᵐ⁻)ₓ/ᵐ·nH₂O. researchgate.net

Crystallization Processes

Crystallization is a fundamental process for producing high-purity this compound materials, with cooling crystallization being a widely utilized method.

Cooling Crystallization of Cobalt Sulfate (B86663) Hexahydrate and Impurity Effects

Effects of Ammonium (NH₄⁺) Impurity : The presence of ammonium (NH₄⁺) ions as an impurity can profoundly affect the crystallization of cobalt sulfate hexahydrate, influencing its kinetic behavior, activation energy, crystal structure, morphology, and purity. researchgate.netmdpi.comresearchgate.net Research indicates that ammonium affects the crystallization process even at minimal concentrations. researchgate.netmdpi.com

The following table summarizes the observed effects of ammonium concentration on the crystallization of cobalt sulfate hexahydrate:

Ammonium Concentration (g/L)Crystal Growth RateActivation EnergyCrystal StructureCrystal Purity ChangeCrystal ShapeOther Observations
Up to 3.75DecreasesIncreasesNo changeDecreases by ~0.2%No changeInsignificant decline, suggests maximum adsorption limit researchgate.net
5IncreasesDecreasesChangesDecreases by 1%No changeFormation of Tutton's salt ((NH₄)₂Co(SO₄)₂·6H₂O) researchgate.netmdpi.com
researchgate.netmdpi.com

The addition of ammonium sulfate to a cobalt sulfate heptahydrate solution is a common experimental approach to investigate these impurity effects. mdpi.com Optimal conditions for synthesizing ammonium cobalt(II) sulfate hexahydrate via controlled crystallization include maintaining a pH between 4 and 6, employing a slow cooling rate (0.1–0.5 °C/hr), and using deionized water to prevent anion interference. Effective impurity removal techniques can lead to cobalt sulfate hexahydrate products with impurity levels below 0.02%. google.com

Crystallization of Coordination Polymers from Aqueous Solutions

The crystallization of cobalt coordination polymers from aqueous solutions offers a straightforward and cost-effective route to synthesize these materials. This method is particularly attractive due to its simplicity, even though some tartrate complexes may exhibit partial solubility in water, potentially leading to amorphous products semanticscholar.org. Adjusting reaction conditions can enhance the quality of single crystals obtained via this solution method semanticscholar.org.

A notable example involves the synthesis of cobalt(II)-tartrate hydrate coordination polymer. This material can be successfully crystallized at room temperature by reacting diammonium tartrate with an aqueous solution of cobalt(II) nitrate hexahydrate. The process typically involves dissolving diammonium tartrate in water, slowly adding it to an aqueous solution of cobalt(II) nitrate hexahydrate, and allowing the mixture to stand for several days. Slow evaporation of the solvent at room temperature leads to the formation of red block crystals over a period of weeks semanticscholar.org.

The resulting crystal structure often displays a two-dimensional (6,3) sheet that further develops into a three-dimensional hydrogen-bonded network. Structural analysis reveals the presence of both tetra- and hexa-dentate dianionic tartaric ligands. Specifically, the hexadentate ligand connects four distinct cobalt centers. Each octahedral cobalt center is coordinated by six oxygen atoms, originating from water molecules, carboxylate, and hydroxyl oxygen atoms from both tetradentate and hexadentate tartaric ions semanticscholar.org.

Another instance of coordination polymer crystallization from aqueous solution involves cobalt(II) chloride hexahydrate and pyrazine (B50134) under hydrothermal conditions, yielding [CoCl₂pyz]ₙ. This compound crystallizes in an orthorhombic unit cell and exhibits thermal stability up to 320 °C rsc.org.

Gel Growth Techniques for Cobalt Tartrate Crystals

Gel growth techniques provide an effective approach for synthesizing crystals of sparingly soluble or insoluble compounds, such as cobalt tartrate. This method is known for its simplicity and affordability ias.ac.inijera.com. Crystals of cobalt tartrate are typically grown using a chemical reaction method within a gel medium, often sodium metasilicate (B1246114) gel ias.ac.inias.ac.in.

The process involves preparing a silica (B1680970) gel by acidifying sodium metasilicate with tartaric acid to achieve a specific pH value. The crystallization apparatus usually consists of a borosilicate glass tube where the gel is placed. Cobalt tartrate crystals, often appearing as circular, opaque, and brown-colored, are observed to grow within the gel at room temperature using a single diffusion method ijera.comresearchgate.net.

Characterization of these gel-grown crystals, such as cobalt tartrate hydrate, often confirms their orthorhombic crystalline nature through powder X-ray diffraction (XRD) studies ias.ac.inresearchgate.net. Fourier transform infrared spectroscopy (FTIR) identifies functional groups, including OH stretching modes attributed to water, carbonyl groups, CH stretching modes, and metal-oxygen stretching ias.ac.inias.ac.inresearchgate.net. Thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to determine the thermal properties, including the presence of water of hydration within the crystal structure ias.ac.inias.ac.in.

For example, studies on cobalt tartrate crystals grown via gel techniques have reported a unit cell volume of 866.27 ų ias.ac.in. The incorporation of cobalt in barium tartrate crystals, also grown by silica gel method, has shown that these crystals are polycrystalline and possess an orthorhombic structure ijera.com.

Mechanisms of Amorphous Cobalt Phosphate (B84403) Hydrate Crystallization

The crystallization of amorphous cobalt phosphate hydrate (ACP) into crystalline cobalt phosphate octahydrate (CPO), Co₃(PO₄)₂·8H₂O, involves complex mechanisms, particularly concerning the role of water and the transformation of amorphous intermediates researchgate.netosti.govacs.orgacs.org. Amorphous cobalt phosphate hydrate nanoparticles, typically around 20 nm in diameter, can be prepared from aqueous solutions at low concentrations and short reaction times without the need for additives researchgate.netosti.govacs.org. Rapid separation is crucial to prevent the kinetically controlled transformation of metastable ACP into crystalline CPO researchgate.netosti.govacs.org.

The crystallinity of ACP can be controlled by adjusting the temperature during precipitation researchgate.netosti.govacs.org. Higher temperatures can lead to the formation of a second amorphous phase (HT-ACP) with reduced water content and even anhydrous Co₃(PO₄)₂ due to the release of coordinating water researchgate.netosti.govacs.org. ACP typically contains approximately five molecules of structural water per formula unit, as determined by thermal analysis (TGA) and quantitative IR spectroscopy researchgate.netosti.govacs.org.

A significant aspect of this crystallization process is the change in cobalt(II) coordination. In ACP, the Co²⁺ coordination is tetrahedral, whereas in crystalline CPO, it is octahedral researchgate.netosti.govacs.org. This change in coordination is often accompanied by a distinct color change from blue (initial nanophase) to pink (final crystalline material) researchgate.netmdpi.com.

The transformation of ACP to CPO in a wet state is triggered by the diffusion and incorporation of water into the amorphous structure researchgate.netosti.govacs.org. Quantitative in situ IR analysis allows for monitoring the crystallization kinetics of ACP in the presence of water researchgate.netosti.govacs.org. At cobalt concentrations greater than 1 mM, crystallization may proceed via a two-step process: initial formation of an amorphous (Mg-)Co-phosphate precursor, followed by its transformation into a thermodynamically stable crystalline phase. Depending on the aqueous Co/P ratio, this amorphous precursor can transform into either Co-bearing struvite (at Co/P < 0.3) or cobalt phosphate octahydrate (at Co/P > 0.3) mdpi.com.

Advanced Synthesis Strategies

Successive Ionic Layered Adsorption and Reaction (SILAR) Method for Nanosheets

The Successive Ionic Layered Adsorption and Reaction (SILAR) method, also known as Successive Ionic Layer Deposition (SILD), is a straightforward and cost-effective technique for synthesizing nanomaterials, particularly ultrathin two-dimensional (2D) nanosheets of transition metal (hydro)oxides rsc.orgresearchgate.netelmattech.ru. This method allows for precise control over film thickness by varying the number of deposition cycles researchgate.net.

For cobalt-containing nanosheets, SILAR has been successfully employed to create materials like amorphous Co/Ni hydroxide films and Zn-Co Layered Double Hydroxide (LDH) nanosheets rsc.orgresearchgate.net. These nanosheets often exhibit thicknesses in the range of 6-9 nm, possessing a hydrotalcite-like crystal structure rsc.org. The process typically involves sequential dipping of a substrate into separate precursor solutions, allowing for controlled adsorption and reaction of ions on the surface rsc.orgresearchgate.net.

Studies have shown that ultrathin (3-5 nm) nanosheets of layered double hydroxides synthesized via SILD technique demonstrate excellent electrochemical characteristics, including high specific capacity and electrochemical stability, making them suitable for pseudocapacitors and alkaline batteries researchgate.net. The resulting materials, such as Zn-Co LDH nanosheets, have been characterized by techniques like Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDX), X-ray Diffraction (XRD), High-Resolution Transmission Electron Microscopy (HRTEM), X-ray Photoelectron Spectroscopy (XPS), and Fourier Transform Infrared (FTIR) spectroscopy rsc.org. The O 1s spectra often confirm the presence of hydroxide and water molecules rsc.org.

Synthesis of Hydrated Cobalt Complexes with Specific Ligands

The synthesis of hydrated cobalt complexes often involves reacting cobalt salts, frequently cobalt(II) chloride hexahydrate or cobalt(II) nitrate hexahydrate, with specific organic ligands in aqueous or mixed solvent systems scirp.orgiucr.orgacs.orgresearchgate.net. The choice of ligand significantly influences the structure and properties of the resulting complex.

For instance, cobalt(II) complexes with amino acid Schiff bases, such as those derived from valine, leucine, and isoleucine, can be prepared by reacting the ligands with cobalt(II) chloride hexahydrate in absolute ethanol scirp.org. The presence of hydrated water molecules in these complexes is often indicated by broad absorption bands in the infrared spectra, typically in the range of 3415-3354 cm⁻¹ scirp.org. Elemental analysis and spectroscopic techniques (FTIR, UV-Vis, ¹H NMR, ¹³C NMR, MS) are used to confirm the complex formation and suggest probable coordination geometries, often octahedral scirp.org.

Another approach involves hydrothermal reactions to synthesize cobalt(II) coordination polymers using dicarboxylic acids and N-donor auxiliary ligands. For example, a novel Co(II)-based coordination polymer can be synthesized using 5-nitrobenzene-1,3-dicarboxylic acid as an organic linker and 4,4′-bis(2-methyl-1H-imidazol-1-yl)-1,1′-biphenyl as an N-donor auxiliary ligand, with cobalt(II) nitrate hexahydrate as the metal source iucr.org. These reactions are typically carried out in Teflon-lined stainless steel vessels at elevated temperatures, followed by slow cooling to yield crystalline products iucr.org.

Hydrated cobalt(II) complexes can also be formed with complex carboxylic acids like cyclohexane-1,2,3,4,5,6-hexacarboxylic acid and 1,10-phenanthroline (B135089) through hydrothermal reactions in aqueous solutions, yielding compounds such as Co(phen)(H₂O)(H₂chhc) researchgate.net. Similarly, new tripodal carboxylate ligands, such as 5-(4-carboxy-phenoxy)-isophthalic acid, can react with Co(II) salts in the presence of pyridine-based coligands under solvothermal conditions to yield various coordination polymers, some of which are hydrated acs.org.

Formation of Polymeric Cobalt Carboxylates

Polymeric cobalt carboxylates are a class of compounds where cobalt ions are incorporated into polymer chains, often through reactions with carboxylic acids. These polymers are of interest for various applications, including as metal-rubber adhesion promoters, where embedding cobalt in the polymer can reduce its water-solubility and bioavailability while retaining its catalytic activity google.com.

Synthesis methods for these polymers are typically based on the reaction between mono- and poly-carboxylic acids and a basic cobalt reactant, such as cobalt hydroxide google.com. Borate groups can also be substituted for some carboxylate groups google.com. The resulting polymers generally exhibit a wide range of molecular weights, often exceeding 2000 or even 3000, as determined by techniques like Gel Permeation Chromatography (GPC) google.comgoogle.com.

One process involves reacting a mono-carboxylic acid or its precursor, a poly-carboxylic acid or its precursor, and a Co²⁺ source, with specific molar ratios to control the cobalt content google.com. Another method involves the interaction of polymeric cobalt(II) trimethylacetate (pivalate) with aliphatic diamines, leading to the formation of coordination polymers like [Co(Piv)₂(dahx)]ₙ mdpi.com.

These cobalt-bearing polymers are designed to have cobalt carboxylate sequences as an integral part of the polymer backbone, imparting catalytic effects while significantly suppressing cobalt's water-solubility google.comgoogle.com. For instance, cobalt-bearing alkyd polymers containing 0.5 to 6% by weight of cobalt and a mean molecular weight over 3000 have been developed as catalysts for the auto-oxidative drying of polymers in paints and inks google.com.

High-Pressure Synthesis of Cobalt Polyhydrides

The cobalt-hydrogen (Co-H) system exhibits a rich phase diagram under high-pressure conditions, with the formation of distinct polyhydride phases including cobalt monohydride (CoH), cobalt dihydride (CoH₂), and cobalt trihydride (CoH₃). These phases are synthesized through direct reactions between elemental cobalt and hydrogen, often requiring specific pressure and temperature regimes to achieve stability.

Cobalt Monohydride (CoH) Cobalt monohydride (CoH) is observed to form at pressures around 4 to 4.5 GPa from elemental cobalt in a hydrogen medium, even at ambient temperatures. nih.govnih.govamericanelements.com This phase adopts a face-centered cubic (fcc) crystal structure. nih.govnih.govamericanelements.com Once formed, CoH demonstrates remarkable stability, persisting across a broad pressure range, from its formation pressure up to at least 45 GPa, with some studies indicating stability up to 75 GPa. nih.govamericanelements.comwikipedia.org Notably, the fcc monohydride can be quenched to a metastable state at ambient pressure when temperatures are maintained below 200 K. nih.gov

Cobalt Dihydride (CoH₂) The synthesis of cobalt dihydride (CoH₂) typically occurs at higher pressures. It has been observed to emerge over time from a mixture of CoH and H₂ at pressures exceeding 45 GPa. nih.gov The formation pressure for CoH₂ can be significantly reduced to 35 GPa through the application of high temperatures, such as those achieved via laser heating. nih.govamericanelements.com Another pathway for CoH₂ formation involves the direct compression of elemental cobalt in a hydrogen medium, leading to its observation at approximately 33 GPa. nih.govwikipedia.org Structurally, CoH₂ adopts an expanded fcc lattice, where hydrogen atoms are believed to occupy the tetrahedral vacancies within the cobalt framework. nih.govamericanelements.com This dihydride phase is stable within a pressure window, typically between 10 GPa and at least 55 GPa. nih.govamericanelements.com Upon decompression, CoH₂ decomposes back into CoH below 10 GPa, eventually fully decomposing into its constituent elements below 3 GPa. nih.govamericanelements.com Theoretical calculations suggest that CoH₂ possesses cubic symmetry (Fm3̅m) and is predicted to undergo a structural transformation to an I4/mmm phase above 42 GPa. nih.govwikipedia.orgwikidata.org From a materials perspective, CoH₂ is notable for its high hydrogen content, reported at 3.3 weight percent, and a volumetric hydrogen density of 214 g/l. americanelements.com

Cobalt Trihydride (CoH₃) Cobalt trihydride (CoH₃) represents a higher-order polyhydride, requiring even more extreme conditions for its synthesis. Experimental evidence indicates that CoH₃ is formed by laser heating CoH₂ in a hydrogen matrix at pressures of 75 GPa and temperatures exceeding approximately 800 K. nih.govwikipedia.org This compound adopts a primitive cubic structure (Pm3̅m), which is isostructural with iron trihydride (FeH₃). wikipedia.orgnih.govwikidata.org Theoretical predictions support the thermodynamic stability of CoH₃ at pressures above 18 GPa, and it is expected to remain dynamically stable upon decompression down to 11 GPa. wikipedia.orgnih.gov A particularly intriguing finding is the predicted superconductivity of CoH₃, with a critical temperature (Tc) reaching up to 23 K at 18 GPa. wikipedia.org Furthermore, theoretical models suggest that upon decompression, CoH₃ could exhibit a maximum Tc of 30 K at 11 GPa. wikipedia.orgamericanelements.com The formation of CoH₃ is highly dependent on these extreme conditions, as lower pressures and high temperatures, or prolonged exposure at pressures below 50 GPa, are insufficient to initiate its synthesis. wikipedia.org CoH₃ also boasts a very high volumetric hydrogen density of 425 g H₂/L. nih.gov

The table below summarizes the key synthesis conditions and properties of these cobalt polyhydrides:

CompoundSynthesis Pressure (GPa)Synthesis Temperature (K)Crystal StructureStability Range (GPa)Key Properties
CoH4 - 4.5Ambientfcc4 - 75Metastable at ambient pressure below 200 K. nih.govnih.govamericanelements.comwikipedia.org
CoH₂33 (direct) / 35-45 (with heat)Ambient (direct) / High (with heat)fcc (expanded)10 - 553.3 wt.% H content, 214 g/l volumetric H density. nih.govnih.govamericanelements.comwikipedia.org
CoH₃75>800Primitive cubic (Pm3̅m)>18 (thermodynamic) / >11 (dynamic)Predicted superconductor (Tc up to 30 K), 425 g H₂/L volumetric H density. nih.govwikipedia.orgnih.govamericanelements.com

Advanced Characterization Techniques for Structural and Electronic Elucidation

Spectroscopic Methods

X-ray Absorption Spectroscopy (EXAFS, XANES) for Coordination Environment and Structure

X-ray Absorption Spectroscopy (XAS), comprising X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful element-specific technique for probing the local coordination environment and electronic structure of cobalt in its hydrated forms. XANES provides information about the valence state of the element of interest, with the absorption edge position correlating with the oxidation state (higher valence typically results in a higher photon energy for the absorption edge). cambridge.org EXAFS, on the other hand, offers detailed insights into interatomic distances, coordination numbers, and the types of neighboring atoms around the cobalt center, even in disordered materials. cambridge.org

Research findings demonstrate the utility of XAS in elucidating the structure of cobalt hydrates. For instance, studies on Co(II) surface complexes sorbed on kaolinite (B1170537) using EXAFS revealed that at low cobalt uptake, Co(II) is surrounded by approximately six oxygen atoms at distances of 2.04–2.08 Å. cambridge.org This indicates octahedrally coordinated, bidentate inner-sphere mononuclear complexes. cambridge.org At slightly higher sorption densities, the presence of second-neighbor Co atoms at 3.10–3.13 Å suggests the formation of oxy- or hydroxy-bridged multinuclear surface complexes. cambridge.org Furthermore, XANES spectra have shown clear changes in the chemical state of cobalt, with the Co(II) state predominating under certain conditions and the Co(III) state under others, providing crucial information about redox transformations. acs.org

Table 1: Representative EXAFS/XANES Findings for Cobalt Hydrates

TechniqueCobalt SpeciesCoordination Environment/StructureInteratomic Distances (Å)Key FindingsSource
EXAFSCo(II) on kaolinite (low uptake)Octahedrally coordinated, bidentate inner-sphere mononuclear complexesCo-O: 2.04–2.08; Co-Al/Si: 2.67–2.72, 3.38–3.43Co(II) bonded to oxygen atoms at Al-O-Si edge sites. cambridge.org cambridge.org
EXAFSCo(II) on kaolinite (higher uptake)Oxy- or hydroxy-bridged multinuclear surface complexesCo-Co: 3.10–3.13Formation of multinuclear complexes at higher surface coverages. cambridge.org cambridge.org
XANESMonolayer Cobalt OxidesChanges in chemical state (Co(II) vs. Co(III))Not applicable (electronic state)Co(II) prevalent under CO, Co(III) under O2-rich conditions. acs.org acs.org
EXAFSCo(II) in aqueous solutionFirst-shell formed by 6 water moleculesCo-O: 2.08 ± 0.01Confirms octahedral hydration of Co(II) in solution. researchgate.net researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Groups and Bonding

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify functional groups and study bonding characteristics within cobalt hydrate (B1144303) compounds. It operates by measuring the absorption of infrared radiation by molecular vibrations. Different functional groups absorb at characteristic frequencies, providing a molecular fingerprint.

For cobalt hydrates, FTIR spectroscopy is particularly effective in identifying the presence of water molecules (O-H stretching and bending vibrations) and hydroxyl groups, as well as metal-oxygen bonds. For instance, in cobalt tartrate hydrate crystals, FTIR spectra revealed the presence of O-H, C-H, C-O, and C=O functional groups, along with metal-oxygen stretching vibrations. researchgate.net, allsubjectjournal.com Specifically, absorption bands at 3443 cm⁻¹ and 3202 cm⁻¹ are attributed to free O-H stretching and water of crystallization, confirming the hydrous nature of the compound. allsubjectjournal.com The presence of Co(III)-O bonds has been identified by a medium peak at 739 cm⁻¹ in cobalt oxide/kaolin composites. ajol.info

Table 2: Characteristic FTIR Bands in Cobalt Hydrates

Functional Group/BondWavenumber Range (cm⁻¹)InterpretationSource
O-H stretching (free)~3443Free hydroxyl groups or water. allsubjectjournal.com allsubjectjournal.com
O-H stretching (water of crystallization)~3202Water molecules incorporated into the crystal structure. allsubjectjournal.com allsubjectjournal.com
C-H stretching~2950Asymmetrical C-H stretching vibrations (in organic ligands/impurities). allsubjectjournal.com allsubjectjournal.com
C=O stretching~1530Carbonyl group vibrations (e.g., in tartrate). allsubjectjournal.com allsubjectjournal.com
C-O stretching~1334C-O stretching vibrations (e.g., in cobalt oxide-kaolin linkage). ajol.info ajol.info
Co(III)-O bonds~739Metal-oxygen bond in cobalt(III) oxide. ajol.info ajol.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions and optical properties of cobalt hydrates. This technique measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the cobalt ions (e.g., d-d transitions in transition metals) or charge transfer transitions. The color of cobalt hydrate compounds is directly related to these electronic transitions.

For cobalt(II) compounds, a characteristic absorption peak is often observed in the visible region. For example, cobalt(II) sulfate (B86663) heptahydrate solutions exhibit a peak at 512 nm, which is assigned to cobalt(II) ions. rsc.org The intensity of this peak increases with increasing cobalt ion concentration. rsc.org In cobalt oxide nanoparticles, two broad absorption bands are typically observed in the regions of 420-450 nm and 730-760 nm. The band at 435 nm is attributed to O²⁻ → Co²⁺ charge transfer, while the band at 748 nm is due to O²⁻ → Co³⁺ charge transfer transitions. researchgate.net These observations are critical for understanding the oxidation states of cobalt and their influence on optical properties.

Table 3: UV-Vis Absorption Bands in Cobalt Compounds

Cobalt SpeciesAbsorption Band (nm)Assignment/TransitionSource
Co(II) sulfate heptahydrate (aqueous)512Co(II) electronic transitions rsc.org
Co₃O₄ nanoparticles420-450O²⁻ → Co²⁺ charge transfer researchgate.net
Co₃O₄ nanoparticles730-760O²⁻ → Co³⁺ charge transfer researchgate.net
Hexamminecobalt(III) chloride complex341, 475Electronic transitions (¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g), plus charge transfer band semanticscholar.org

Raman Spectroscopy for Temperature-Induced Structural Variations

Raman spectroscopy is a valuable tool for studying vibrational modes and structural changes in materials, including cobalt hydrates, particularly in response to temperature variations. It complements FTIR by providing information on different vibrational modes, often those that are Raman-active but IR-inactive.

Recent research on cobalt selenite (B80905) hydrates has utilized Raman spectroscopy to assess temperature-induced structural and compositional variations. mdpi.com, researchgate.net, researcher.life, diva-portal.org These studies revealed distinct phase transitions and structural alterations under various temperature conditions. mdpi.com, researchgate.net, researcher.life, diva-portal.org For instance, at temperatures below 100 °C, surface water dehydration can induce a surface lattice reconstruction, leading to a red shift of the Raman band of the selenite hydrate. diva-portal.org This demonstrates the sensitivity of Raman spectroscopy to subtle structural changes influenced by thermal treatments. The perturbations observed in Raman spectra, consistent with X-ray diffraction results, provide insights into thermally induced compositional and structural alterations, offering a nuanced understanding of the dynamic behavior of cobalt selenite hydrates under thermal conditions. mdpi.com, diva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR) for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful technique for elucidating the molecular structure of compounds, particularly those containing organic components or in solution. While more commonly applied to organic molecules, NMR can provide structural information for cobalt complexes and hydrated species, especially if they are soluble or if solid-state NMR is employed.

For cobalt hydrates that contain organic ligands or are studied in solution, ¹H NMR and ¹³C NMR can reveal the connectivity and environment of hydrogen and carbon atoms. For example, in the synthesis of certain cobalt complexes, ¹H NMR and ¹³C NMR spectra are used to confirm the structure of the ligands and the formation of the complex. rsc.org ¹H NMR spectra provide information on chemical shifts, integrals (relative number of protons), and splitting patterns, which detail the connectivity of neighboring protons. acs.org ¹³C NMR provides information on the carbon skeleton. libretexts.org While direct application to simple inorganic cobalt hydroxides is limited due to their solid, often paramagnetic nature, NMR is crucial for characterizing more complex cobalt-containing compounds, such as those with organic counterions or ligands, where the hydration state might influence the chemical shifts of nearby protons or carbons.

Table 4: NMR Parameters for Cobalt Complexes (Illustrative)

NMR NucleusParameterInformation ProvidedSource
¹H NMRChemical ShiftChemical environment of protons acs.org
¹H NMRIntegralRelative number of protons at each resonance acs.org
¹H NMRSplitting PatternConnectivity of neighboring protons acs.org
¹³C NMRChemical ShiftChemical environment of carbon atoms, carbon skeleton libretexts.org

X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure and Surface Composition

XPS is particularly useful for cobalt hydrates to determine the oxidation state of cobalt and to analyze surface contamination or changes in surface composition. For instance, XPS can distinguish between Co(II) and Co(III) species on the surface. researchgate.net, researchgate.net Studies on cobalt oxysulphide/hydroxide (B78521) have shown Co 2p3/2 and Co 2p1/2 peaks at specific binding energies (e.g., 781.85 eV and 798.84 eV, respectively), confirming the presence of Co(II). researchgate.net Deconvoluted peaks in the Co 2p region can indicate the coexistence of both Co(II) and Co(III) ions, often accompanied by shake-up satellites. researchgate.net The O 1s spectrum can also provide insights into different oxygen species, such as lattice oxygen and hydroxyl groups or adsorbed water. researchgate.net, researchgate.net For example, a peak in the O 1s spectrum at 532.84 eV can be attributed to water molecules on the sample surface, while a peak at 529.96 eV indicates metal-to-oxygen bonds. researchgate.net

Table 5: Representative XPS Binding Energies for Cobalt and Oxygen in Cobalt Hydrates

ElementPeakBinding Energy (eV)Assignment/Chemical StateSource
CoCo 2p3/2~781.85Co(II) researchgate.net
CoCo 2p1/2~798.84Co(II) researchgate.net
CoCo 2p (deconvoluted)~786, ~803 (satellites)Co(II) and Co(III) mixed valence states researchgate.net
OO 1s~529.90Lattice oxygen (metal-oxygen bond) researchgate.net, researchgate.net
OO 1s~531.53, ~532.84Surface oxygen, hydroxyl groups, or water molecules researchgate.net, researchgate.net

Mössbauer Spectroscopy for Oxidation States and Magnetic Properties

Mössbauer spectroscopy serves as a powerful tool for investigating changes in the oxidation states of intermediate species within cobalt-containing compounds and for probing their magnetic properties. While direct examples for all cobalt hydrates are not universally documented, the principles applied to related transition metal compounds illustrate its utility. For instance, in iron-containing systems, Mössbauer spectra can distinguish between Fe²⁺ and Fe³⁺ based on their quadrupole splitting (QS) values, where QS values less than approximately 1.2 mm/s typically correspond to Fe³⁺, and higher values to Fe²⁺ researchgate.net. Similarly, for europium, the oxidation state can be identified by its isomer shift, with Eu²⁺ exhibiting shifts between -12 and -15 mm/s and Eu³⁺ around 0 mm/s mdpi.com. These correlations between isomer shift and oxidation state, and the presence of magnetic hyperfine structure, are fundamental to Mössbauer analysis and are applicable to cobalt.

Mössbauer spectroscopy can also provide crucial information regarding the magnetic behavior of materials. For example, studies on CoFe₂O₄ nanostructures have utilized Mössbauer spectroscopy to confirm ferromagnetic ordering at room temperature and to determine magnetic field intensities semanticscholar.orgoup.com. The technique can also reveal complex magnetic behaviors such as local magnetic frustration and the formation of nanoscopic magnetic clusters, as observed in some cobalt-containing solid solutions acs.org. The presence of a six-line pattern in a Mössbauer spectrum, indicative of magnetic ordering, has been observed for CoFe₂O₄ with a magnetic field intensity of 514 kOe oup.com.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass Spectrometry (MS) is an invaluable technique for determining the molecular weight of this compound compounds and for elucidating their structural features through characteristic fragmentation patterns. The molecular ion peak (M⁺) in a mass spectrum directly corresponds to the molecular mass of the compound, typically appearing as the peak with the highest mass-to-charge (m/z) ratio savemyexams.comlibretexts.org.

Beyond molecular weight, MS provides critical structural information through the analysis of fragmentation patterns. Molecular ions, being energetically unstable, undergo predictable fragmentation into smaller, charged species and uncharged free radicals; only the charged fragments are detected by the mass spectrometer libretexts.org. These fragmentation pathways are often characteristic of specific functional groups or structural motifs within the molecule. For instance, the loss of small molecules like water (H₂O), carbon monoxide (CO), or carbon dioxide (CO₂) can result in distinct peaks, with a common observation for alcohols being an M-18 peak due to water loss savemyexams.com.

In more complex systems, such as cobalt-coordinated pentasaccharides, MS has been successfully employed to determine linkage positions. The coordination of cobalt can specifically direct dissociation pathways, leading to unique fragmentation reactions upon low-energy collision-induced dissociation, which allows for the differentiation of isomeric structures acs.org. This highlights MS's capability to provide detailed structural insights, even for intricate cobalt-containing species.

Diffraction and Imaging Techniques

X-ray Diffraction (XRD): Powder and Single Crystal Analysis

X-ray Diffraction (XRD) is a cornerstone technique for the structural characterization of crystalline materials, including various cobalt hydrates. It is extensively used for phase identification, crystal structure determination, and the study of hydration/dehydration processes and phase transitions mdpi.comacs.org.

Powder X-ray Diffraction (PXRD) is particularly useful for analyzing polycrystalline samples. It confirms the crystalline nature of materials and helps in identifying their crystal system. For example, powder XRD analysis has shown that cobalt tartrate hydrate crystallizes in an orthorhombic structure researchgate.net. Similarly, cobalt tartrate hydrate and barium cobalt tartrate hydrate (CTH and BCTH) crystals have been identified as belonging to a cubic crystal system, with an observed increase in unit cell volume with increasing barium concentration due to lattice distortion researchgate.net. PXRD is also employed to assess the crystal quality of nanostructures diva-portal.org. For cobaltkieserite (CoSO₄·H₂O), powder XRD data are consistent with synthetic CoSO₄·H₂O, and unit-cell dimensions can be precisely determined researchgate.net. PXRD can trace hydration/dehydration processes and phase transitions under non-ambient conditions mdpi.com.

Single Crystal X-ray Diffraction (SCXRD) provides highly accurate and detailed information about the molecular conformation, packing, and hydrogen bonding networks within a crystal structure mdpi.com. It often serves as the definitive proof of identity for newly synthesized compounds or specific crystal forms mdpi.com. For instance, the crystal structure of cobalt(II) acetate (B1210297) tetrahydrate (Co(C₂H₃O₂)₂·4H₂O) has been refined using single-crystal XRD data, revealing its monoclinic space group (P2₁/c) and the presence of discrete centrosymmetric trans-Co(C₂H₃O₂)₂(H₂O)₄ complexes linked by a three-dimensional hydrogen bond network. Each complex participates in 14 hydrogen bonds (12 intermolecular and 2 intramolecular) cambridge.org.

Table 1: Selected Crystallographic Data from XRD Analyses of Cobalt Hydrates

Compound NameCrystal System/Space GroupUnit Cell Parameters (Å, °)Reference
Cobalt tartrate hydrateOrthorhombicNot specified in detail researchgate.net
Cobalt hydroxide carbonate (Co₂CO₃(OH)₂)Monoclinic, P2₁/aa = 12.886(6), b = 9.346(3), c = 3.156(1), β = 110.358(6) researchgate.net
Cobalt(II) acetate tetrahydrate (Co(C₂H₃O₂)₂·4H₂O)Monoclinic, P2₁/ca = 4.80688(3), b = 11.92012(7), c = 8.45992(5), β = 94.3416(4) cambridge.org
Cobaltkieserite (CoSO₄·H₂O)Monoclinic, C2/ca = 6.980(1), b = 7.588(2), c = 7.639(2), β = 118.65(3) researchgate.net

Scanning Electron Microscopy (SEM) for Morphology and Microstructure

Studies on cobalt tartrate crystals grown by the gel technique have shown, via SEM, that the crystals exhibit flat, rectangular, and orthorhombic shapes of various sizes embedded within a rock-like structure researchgate.net. For cobalt oxalate (B1200264) dihydrate, SEM images have illustrated distinct microstructures depending on the synthesis conditions, such as homogeneous versus flow systems, and can reveal primary particles formed after ultrasonic vibration researchgate.net.

SEM is also crucial for investigating the impact of synthesis parameters on the morphology of cobalt oxide (Co₃O₄) nanostructures, which are often derived from this compound precursors. For instance, the effect of different anions (e.g., chloride, acetate) during hydrothermal synthesis significantly influences the morphology of Co₃O₄ nanostructures, leading to varying shapes like interconnected nanowires or grass-like thin wires diva-portal.org. SEM images have confirmed the formation of well-defined cubic nanostructures of Co₃O₄ when an optimized molar ratio of cobalt nitrate (B79036) to potassium hydroxide is used in hydrothermal synthesis mdpi.com. Furthermore, SEM can demonstrate the stability of morphology even after calcination, as seen with cobalt chloride carbonate hydroxide hydrate transforming into Co₃O₄ researchgate.net.

Transmission Electron Microscopy (TEM) for Nanostructure and Crystal Grains

Transmission Electron Microscopy (TEM) offers high-resolution insights into the internal nanostructure and crystal grains of this compound compounds, complementing the surface information obtained from SEM. TEM is capable of revealing the degree of crystallinity at the nanoscale and providing atomic-resolution images.

For cobalt hydroxide carbonate (Co₂CO₃(OH)₂), high-resolution TEM (HRTEM) has revealed that individual platelet-shaped particles are comprised of nanodomains that are disoriented with respect to their neighbors researchgate.net. HRTEM images are also instrumental in confirming that the lamellar nanomorphology of a precursor phase, such as Co₂CO₃(OH)₂, is preserved upon its transformation into Co₃O₄ through calcination researchgate.netgeoscienceworld.org.

TEM images acquired at low magnifications are useful for visualizing crystal morphologies and grain distributions, while high-magnification TEM can provide atomic-resolution images that show the precise arrangement of constituent atoms acs.org. This capability makes TEM invaluable for confirming the nanocrystalline behavior and crystal structure of synthesized materials, such as CoFe₂O₄ nanostructures, where TEM micrographs align well with FE-SEM and XRD results semanticscholar.org. The combined use of TEM and SEM, along with other techniques like XRD, provides a comprehensive characterization of the material's physical and structural properties at various scales diva-portal.orgmdpi.com.

Thermal and Energetic Analysis

Thermogravimetric Analysis (TGA/DTA) for Thermal Stability and Water Content

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial techniques for investigating the thermal stability and water content of cobalt hydrates. TGA measures the change in mass of a sample as a function of temperature or time, while DTA detects the temperature difference between the sample and a reference material, indicating exothermic or endothermic processes. These methods are particularly effective in identifying the number of water molecules of hydration and their thermal stability.

For instance, studies on cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) using TG/DTG-DTA curves reveal its thermal decomposition pathway. The compound is stable up to approximately 31.2 °C. Subsequent endothermic events observed in the DTA curve at 71.5 °C, 120.3 °C, 158.7 °C, and 189.5 °C are directly linked to the sequential loss of its six hydration water molecules, accounting for a total mass loss of about 45.2% scielo.br. The initial two events are associated with the formation of an intermediate complex, (Co[CoCl₃(OH₂)₃]₂), with anhydrous CoCl₂ forming in the final stage scielo.br.

Similarly, the thermal decomposition of cobalt hydroxide (Co(OH)₂) has been investigated using TGA and DTA. These analyses show that the presence of Co²⁺ can retard the decomposition of ferric hydroxide in mixed iron-cobalt hydroxides akjournals.comakjournals.com. Furthermore, cobalt selenite hydrates (CoSe) exhibit distinct thermal behaviors, with TGA/DTA analyses showing weight losses at around 80 °C and 120 °C, and a strong DTG peak at 320 °C, indicating the loss of water molecules and other decomposition processes up to 800 °C, with a total weight loss of 57.38% diva-portal.orgmdpi.com.

The following table summarizes typical thermal decomposition data for selected cobalt hydrates:

CompoundInitial Stability Temperature (°C)Endothermic Peaks (°C) (Water Loss)Total Water Loss (%)Final ProductReference
Cobalt(II) Chloride Hexahydrate31.271.5, 120.3, 158.7, 189.545.2Anhydrous CoCl₂ scielo.br
Cobalt Selenite Hydrate (CoSe)~30~80, ~120, ~32016.73 (up to 360°C), 57.38 (up to 800°C)Cobalt Oxide diva-portal.orgmdpi.com
Cobalt Hydroxide (Co(OH)₂)---Co₃O₄ (at 250°C) akjournals.comakjournals.com

Collision-Induced Dissociation (CID) and Threshold CID (TCID) for Hydration Energies and Bond Dissociation

Collision-Induced Dissociation (CID) and Threshold CID (TCID) are powerful mass spectrometry techniques used to determine the sequential hydration energies and bond dissociation energies of hydrated metal ion complexes. These methods involve colliding mass-selected ions with neutral gas molecules, leading to fragmentation, and analyzing the kinetic energy dependence of the dissociation cross-sections to obtain thermochemical data.

For cobalt(II) dication water complexes, Co²⁺(H₂O)ₓ, TCID experiments using a guided ion beam tandem mass spectrometer have been employed to determine sequential bond energies for the loss of water molecules, particularly for complexes ranging from x = 5 to 11 researchgate.netrsc.orgrsc.orgnsf.gov. The kinetic energy-dependent TCID cross-sections are analyzed to yield 0 K thresholds for the sequential loss of neutral water molecules, which are then converted to 298 K hydration enthalpies and free energies researchgate.netrsc.orgrsc.orgnsf.gov.

A significant finding from these studies is the identification of a "critical size" (x_crit) at which charge separation becomes energetically favored over simple water loss researchgate.netrsc.orgrsc.orgnsf.gov. For Co²⁺(H₂O)ₓ complexes, results suggest that the critical size for which dissociative charge separation (e.g., Co²⁺(H₂O)ₓ → CoOH⁺(H₂O)m + H⁺(H₂O)ₓ₋m₋₁) is favored is x_crit = 6, which contrasts with some earlier literature reports rsc.orgrsc.orgnsf.gov. This charge separation process is observed in competition with primary water loss products at x = 4, 6, and 7 rsc.orgrsc.org.

Similarly, the sequential bond energies of hydrated cobalt hydroxide ion complexes, CoOH⁺(H₂O)ₓ (where x = 1–4), have been measured by TCID aip.orgnih.govaip.orgaip.org. For these complexes, the primary dissociation pathway involves the loss of a single water molecule. For x = 2–4, sequential loss of additional water molecules occurs at higher collision energies, while for x = 1, the OH ligand is lost competitively with the H₂O ligand aip.orgnih.govaip.orgaip.org. The 0 K and 298 K binding energies derived from these experiments show good agreement with theoretical bond dissociation energies calculated at various levels of theory aip.orgnih.govaip.orgaip.org.

Structural Investigations and Theoretical Chemistry Studies

Hydration Phenomena and Mechanisms at the Molecular Level

Role of Water in Phase Transformations of Amorphous Precursors

Water plays a crucial role in the phase transformations of amorphous cobalt precursors into more ordered crystalline solids. The mechanisms governing these transformations are complex and continue to be an area of active research. For instance, amorphous cobalt phosphate (B84403) hydrate (B1144303) nanoparticles (ACP), typically around 20 nm in diameter, can transform into crystalline cobalt(II) phosphate octahydrate (Co₃(PO₄)₂·8H₂O). This transformation is primarily triggered by the diffusion and incorporation of water into the amorphous structure when in a wet state. americanelements.comwikipedia.orgamericanelements.com

The crystallinity of ACP can be controlled by adjusting the temperature during precipitation. americanelements.comwikipedia.org At higher temperatures, a second amorphous phase, HT-ACP, forms, which contains less water and can lead to anhydrous Co₃(PO₄)₂ through the release of coordinating water. americanelements.comwikipedia.org Structural analysis using techniques like XANES/EXAFS spectroscopy has revealed that the Co²⁺ coordination in amorphous cobalt phosphate hydrate is tetrahedral, whereas in the crystalline cobalt(II) phosphate octahydrate, it shifts to an octahedral configuration. americanelements.comwikipedia.orgamericanelements.com This change in coordination geometry is a key indicator of the water-induced phase transformation. Amorphous cobalt phosphate hydrate remains stable even at 500 °C in the absence of water. americanelements.comwikipedia.orgamericanelements.com

Similarly, amorphous cobalt hydroxycarbonate (Co₂CO₃(OH)₂) can undergo solvent-mediated transformations to its crystalline form. nih.gov The initial formation of amorphous or poorly crystalline hydrated phases is a common characteristic, which then transform into crystalline and often anhydrous phases over time through a dissolution and re-precipitation mechanism. nih.gov The transformation from amorphous cobalt hydroxycarbonate to crystalline Co₂CO₃(OH)₂ can be delayed by lowering the initial cobalt-to-calcium ratio in the solution. nih.gov

Furthermore, water-driven structural transformations have been observed in metal-organic frameworks (MOFs). A novel cobalt trimesate MOF, KCL-102, which contains both tetrahedrally and octahedrally coordinated Co(II), is unstable in humid air and rapidly transforms into the well-known crystalline phase Co₃(BTC)₂·12H₂O upon direct contact with water. wikipedia.org This transition is associated with the conversion of tetrahedral cobalt(II) centers to octahedral cobalt(II). wikipedia.org

Equilibrium Studies of Hydrated and Dehydrated Cobalt Species

The equilibrium between hydrated and dehydrated cobalt species is a well-studied phenomenon, particularly for cobalt(II) chloride. In aqueous solutions, cobalt(II) chloride exists in a reversible equilibrium between the pink hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, and the blue tetrachlorocobaltate(II) ion, [CoCl₄]²⁻. wikipedia.orgwikipedia.orgchemguide.co.uk This equilibrium is represented by the following equation:

[Co(H₂O)₆]²⁺(aq)(pink) + 4Cl⁻(aq) ⇌ [CoCl₄]²⁻(aq)(blue) + 6H₂O(l) wikipedia.org

This reaction is endothermic in the forward direction (formation of the blue complex). wikipedia.orgnih.gov Consequently, according to Le Chatelier's principle, changes in temperature and chloride ion concentration significantly influence the position of this equilibrium and, by extension, the observed color of the solution. wikipedia.orgnih.gov

Effect of Temperature and Chloride Concentration on Cobalt Chloride Equilibrium

Condition ChangeEffect on EquilibriumObserved Color ChangeExplanation
Increase TemperatureShifts to the right (favors [CoCl₄]²⁻)Pink to BlueEndothermic forward reaction consumes excess heat. wikipedia.orgnih.govnih.gov
Decrease TemperatureShifts to the left (favors [Co(H₂O)₆]²⁺)Blue to PinkExothermic reverse reaction releases heat. nih.gov
Increase [Cl⁻]Shifts to the right (favors [CoCl₄]²⁻)Pink to BlueSystem counteracts increased reactant concentration. nih.gov
Decrease [Cl⁻] (e.g., adding water)Shifts to the left (favors [Co(H₂O)₆]²⁺)Blue to PinkSystem counteracts decreased product concentration. nih.gov

This color change property makes cobalt(II) chloride a common visual moisture indicator, often impregnated in silica (B1680970) gel desiccants, where it changes from blue (dry) to pink/purple (hydrated). wikipedia.org Studies have also investigated the equilibrium of other cobalt species, such as cobalt(II) extracted with dodecylthioglycolic acid, where the isolated cobalt(II) species was found to be anhydrous. americanelements.com

Computational Chemistry Approaches

Computational chemistry approaches, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are indispensable tools for investigating the intricate structural, electronic, and dynamic properties of cobalt hydrates and related complexes at the atomic and molecular levels.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Optical Properties

Density Functional Theory (DFT) is widely employed to elucidate the optimized geometries, electronic structures, and optical properties of cobalt compounds. DFT calculations enable the prediction of various properties, offering insights that complement experimental observations.

For instance, DFT has been utilized to investigate a novel cobalt(II) complex, 1-methylpiperazine-1,4-diium diaquatetrakis(thiocyanato)-cobalt hydrate ([Co(NCS)₄(OH₂)₂]·(C₅H₁₄N₂)·H₂O). nih.gov DFT studies confirmed this complex as a direct bandgap semiconductor with a predicted bandgap of 2.89 eV. nih.gov The optical anisotropic features of the complex, consistent with its monoclinic structure, were identified through an analysis of the dielectric function across different crystallographic directions. nih.gov

DFT, often with corrections like DFT+U, is also applied to study cobalt oxides, which are relevant in various applications. These methods aim to accurately describe the electronic and geometric structures, as well as magnetic and optical properties. For Co₃O₄, DFT and related methods have been used to determine its electronic structure and band gap, which can range from 0.8 to 2.0 eV, with some studies confirming a direct band gap of approximately 0.8 eV. epa.govwikipedia.orgnih.gov Different DFT approaches, including pure DFT, DFT+U, and range-separated exchange-correlation functionals (e.g., HSE06), have been compared for their ability to accurately predict these properties, with some methods like the GW approximation providing more accurate representations of electronic structure and absorption spectra. epa.gov

DFT has also been instrumental in analyzing the geometric, energetic, and optical properties of complexes like the tris(2,2'-bipyridine)cobalt(II) complex ([Co(bpy)₃]²⁺). nih.gov These studies involve comparing various functionals (GGA, meta-GGA, and hybrid functionals) for determining the structure and energetics of different spin states, and for investigating Jahn-Teller instability. nih.gov Calculations of absorption and circular dichroism spectra based on time-dependent DFT (TD-DFT) have shown good agreement with experimental results. nih.gov

Summary of DFT-Derived Optical Properties

Compound/ComplexProperty StudiedDFT FindingCitation
[Co(NCS)₄(OH₂)₂]·(C₅H₁₄N₂)·H₂OBandgap, Optical AnisotropyDirect bandgap of 2.89 eV; optical anisotropic features aligning with monoclinic structure. nih.gov
Co₃O₄Electronic Structure, BandgapDirect bandgap of approx. 0.8 eV (range 0.8-2.0 eV depending on method); electronic structure and absorption spectra. epa.govwikipedia.orgnih.gov
[Co(bpy)₃]²⁺Absorption & Circular Dichroism SpectraCalculated spectra agree well with experimental results. nih.gov

Molecular Dynamics (MD) Simulations for Hydration Dynamics and Intermolecular Potentials

Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of water molecules around cobalt ions and complexes, as well as for developing and validating intermolecular potentials.

Classical MD simulations have been performed to study the hydration of Co(II) ions in aqueous solutions. americanelements.comnih.gov These simulations often involve the generation of ab-initio intermolecular potentials, such as those based on the hydrated ion model using polarizable and flexible solvent descriptions (e.g., MCDHO2 model). americanelements.comnih.gov These potentials enable the computation of energetic, structural, dynamical, and spectroscopical properties of the cobalt cation in solution, and the results are compared with experimental data from techniques like X-ray Absorption Spectroscopy (EXAFS and XANES). americanelements.comnih.gov Such comparisons have demonstrated the effectiveness of the developed intermolecular potentials in accurately describing cobalt(II) hydration. americanelements.comnih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) MD simulations have also been applied to describe the structural and dynamical properties of Co²⁺ in water. easychem.org These studies show that the first hydration shell of Co²⁺ forms a well-structured, rigid octahedron, with no observed water exchange within short simulation times. easychem.org For ligands in the second hydration shell, a mean residence time of 28 ps has been reported. easychem.org Investigations into librational and vibrational motions, as well as ion-oxygen motion, using velocity autocorrelation functions, have revealed significant differences between classical and QM/MM results, highlighting the importance of quantum effects in certain aspects of hydration dynamics. easychem.org

Ab Initio Quantum Mechanical Charge Field Molecular Dynamics (QMCF MD) for Hydrated Porphyrins

Ab initio Quantum Mechanical Charge Field Molecular Dynamics (QMCF MD) is a specialized computational technique particularly suited for investigating the structural and dynamical properties of hydrated metal-porphyrin complexes. This method is crucial for understanding the behavior of cobalt ions in biological systems, such as vitamin B12, where cobalt ions are chelated within a corrin (B1236194) ring, an analog of porphyrin. fishersci.cafishersci.dkeasychem.orgfishersci.nonih.gov

QMCF MD simulations have been successfully implemented to study cobalt-porphyrin complexes in aqueous solutions, specifically focusing on cobalt in oxidation states +2 and +3. fishersci.cafishersci.dkeasychem.orgfishersci.nonih.gov These studies have provided detailed insights into the water binding characteristics and associated dynamics of these hydrated complexes. fishersci.cafishersci.dkeasychem.orgfishersci.nonih.gov

Key findings from QMCF MD simulations include:

Co(II)-POR: In aqueous solution, cobalt(II) porphyrin (Co(II)-POR) typically adopts a 5-fold square pyramidal coordination geometry. This involves the cobalt ion coordinating to four nitrogen atoms of the porphyrin ring and one axial water molecule as the fifth ligand. fishersci.cafishersci.dkeasychem.orgfishersci.nonih.gov

Co(III)-POR: While high-spin Co(III)-POR was initially hypothesized to be more stable, QMCF MD simulations revealed unstable structural and dynamical behavior for this state. fishersci.cafishersci.dkeasychem.orgfishersci.nonih.gov In contrast, the hydrated low-spin Co(III) porphyrin (Co(III)LS-POR) demonstrated a stable structure in aqueous solution, suggesting that the Co(III) ion exists in a low-spin state when bound to the porphyrin ring. fishersci.cafishersci.dkeasychem.orgfishersci.nonih.gov

These simulations provide valuable information regarding electronic configurations versus coordination, and the contrasting features of water binding to these solutes. fishersci.cafishersci.dkeasychem.orgfishersci.nonih.gov

Theoretical Calculation of Binding Energies and Thermochemical Properties

Theoretical calculations are extensively used to determine binding energies and other thermochemical properties of cobalt hydrates and complexes, offering fundamental insights into their stability and reactivity.

One significant application is the determination of sequential bond energies for the loss of water from hydrated cobalt(II) ion clusters, Co²⁺(H₂O)ₓ. nih.gov Experimental techniques like threshold collision-induced dissociation (TCID) are combined with theoretical geometry optimizations and single-point energy calculations to derive 0 K thresholds for water loss, which are then converted to hydration enthalpies and free energies at 298 K. nih.gov These studies have provided structural information on the complexes and suggested a critical size (x = 6) for which dissociative charge separation becomes energetically favored over primary water loss. nih.gov

Furthermore, the free energy of water binding to cobalt ions in hydrated cobalt porphyrins has been computed using QMCF MD simulations. fishersci.dknih.gov These calculations provide crucial thermochemical insights into the metal-water interaction, complementing the structural and dynamical data obtained from the simulations. fishersci.dknih.gov

DFT calculations are also applied to investigate the thermodynamic properties of various cobalt complexes. For example, studies on trivalent cobalt Schiff base complexes with cyclic amines have used DFT to optimize ground state geometries and calculate binding energies, thermodynamic parameters (such as enthalpy and entropy), and electronic structures. easychem.org These theoretical investigations, when compared with experimental results, have indicated that the cobalt(III) complexation process is spontaneous, exothermic, and entropically unfavorable. easychem.org Another application of DFT involves calculating the bond dissociation free energy (BDFE) of the OH bond in complexes like [Co(H₂O)(pz4depy)]²⁺, which was determined to be 76.7 kcal/mol, providing insights into their catalytic potential. fishersci.nl

Selected Thermochemical Properties from Theoretical Studies

PropertyValueContextCitation
Bond Dissociation Free Energy (BDFE) of OH bond76.7 kcal/molFor [Co(H₂O)(pz4depy)]²⁺ complex fishersci.nl
Cobalt(III) Schiff base complexationSpontaneous, Exothermic, Entropically UnfavorableGeneral thermodynamic characteristics easychem.org
Critical size for charge separation vs. water loss from Co²⁺(H₂O)ₓx = 6Based on sequential bond energies of hydrated cobalt(II) ion clusters nih.gov

Coordination Chemistry of Cobalt Hydrates

Formation of Hydrated Coordination Complexes

The formation of coordination complexes from cobalt hydrates involves the substitution of coordinated water molecules by other Lewis bases, known as ligands. These ligands can be simple monodentate species or more complex polydentate organic molecules, leading to the creation of mononuclear complexes, chelate rings, or extended polymeric structures.

Organic ligands containing two or more donor atoms can bind to a single cobalt ion, forming a stable ring structure known as a chelate. This process, termed chelation, results in complexes that are significantly more stable than their counterparts with analogous monodentate ligands, an observation known as the chelate effect. libretexts.orglibretexts.org This enhanced stability is primarily an entropy-driven phenomenon; the replacement of multiple monodentate ligands by a single polydentate ligand leads to an increase in the number of free molecules in the system, resulting in a positive entropy change. libretexts.org

For instance, a bidentate ligand like ethylenediamine (B42938) (en) can replace two water or ammonia (B1221849) ligands from a hydrated cobalt(II) complex, forming a stable five-membered ring. libretexts.org The formation constant (Kf) for a chelated complex is markedly higher than for a non-chelated one. The hexadentate ligand ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent that can form exceptionally stable octahedral complexes with cobalt ions due to its ability to form multiple chelate rings. libretexts.orgnih.gov Ligands such as aspartic acid and triamino-propane are also known to form chelate structures with Co(III). shivajichk.ac.in

The table below illustrates the enhanced stability of a chelated nickel(II) complex, a principle that is directly applicable to cobalt chemistry, demonstrating the chelate effect.

Reactionlog(Kf)ΔH° (kJ/mol)ΔS° (J/mol·K)
[Ni(H₂O)₆]²⁺ + 6 NH₃ ⇌ [Ni(NH₃)₆]²⁺ + 6 H₂O8.61-54-8.4
[Ni(H₂O)₆]²⁺ + 3 en ⇌ [Ni(en)₃]²⁺ + 6 H₂O18.28-57+67
Data adapted from the principles of the chelate effect, which are broadly applicable across transition metals like cobalt and nickel. libretexts.org

When organic ligands possess multiple binding sites that can bridge between different metal centers, they can form coordination polymers (CPs) or metal-organic frameworks (MOFs). These are extended structures that can be one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D). The synthesis often starts with a simple cobalt hydrate (B1144303), such as CoCl₂·6H₂O. acs.org

For example, multifunctional pyridine-carboxylic acids have been used to generate a variety of cobalt(II) coordination polymers. acs.org Similarly, aromatic polycarboxylate ligands, such as mellitate and isophthalate, have been reacted with cobalt and uranyl nitrates under hydrothermal conditions to produce heterometallic 2D and 3D frameworks where water molecules are also part of the coordination sphere. acs.orgnih.gov

The dimensionality and topology of these polymeric structures are influenced by the geometry of the organic linker and the coordination preferences of the cobalt ion. acs.org Even simple inorganic hydrates can exhibit polymeric structures; for instance, cobalt(II) chloride dihydrate, CoCl₂(H₂O)₂, consists of polymeric chains where each cobalt center is coordinated to four bridging chloride ligands and two trans-aqua ligands, completing an octahedral geometry. wikipedia.orgwikipedia.org

The table below summarizes examples of polymeric cobalt hydrate structures.

Compound FormulaOrganic LigandDimensionalityReference
[Co(μ₄-cpna)(H₂O)₂]ₙ5-(4-carboxyphenoxy)nicotinic acid3D MOF acs.org
[Co(μ₃-cpna)(phen)(H₂O)]ₙ·nH₂O5-(4-carboxyphenoxy)nicotinic acid2D CP acs.org
[(UO₂)(iso)₃][Co(H₂O)₆]·3(H₂O)Isophthalate2D Network acs.orgnih.gov
CoCl₂(H₂O)₂None (chloride bridges)1D Chain wikipedia.orgwikipedia.org

Influence of Ligands on this compound Properties

The ligands coordinated to the cobalt center profoundly influence the electronic, magnetic, and reactive properties of the resulting complex. This is primarily due to the interaction between the ligand's electrons and the d-orbitals of the cobalt ion.

According to ligand field theory, the interaction between the ligands and the metal's d-orbitals removes their degeneracy. libretexts.orglibretexts.org In an octahedral complex, such as [Co(H₂O)₆]²⁺, the d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy eg set. The energy difference between these levels is denoted as Δo (the octahedral splitting parameter).

The magnitude of Δo depends on the ligand's ability to split the d-orbitals, a property ranked in the spectrochemical series.

Weak-field ligands (e.g., Cl⁻, H₂O) produce a small Δo. For a Co(II) ion (a d⁷ system), the energy required to pair electrons in the t₂g orbitals is greater than the energy needed to promote them to the eg orbitals. This results in a high-spin configuration: (t₂g)⁵(eg)². stackexchange.com

Strong-field ligands (e.g., NH₃, CN⁻) produce a large Δo. In this case, it is energetically more favorable for electrons to pair up in the lower t₂g orbitals, leading to a low-spin configuration: (t₂g)⁶(eg)¹. stackexchange.com

The spin state of the complex affects its magnetic properties and color. For instance, the color change of cobalt(II) chloride from blue (anhydrous, tetrahedral) to pink (hexahydrate, octahedral) is a direct consequence of the change in the ligand field environment. bris.ac.uk The oxidation state of the metal also plays a role; a higher oxidation state generally leads to a larger Δ and a greater likelihood of a low-spin complex. libretexts.orglibretexts.org

Complex IonLigand FieldSpin Stated-Electron Configuration
[Co(H₂O)₆]²⁺WeakHigh-spin(t₂g)⁵(eg)²
[Co(NH₃)₆]³⁺StrongLow-spin(t₂g)⁶(eg)⁰
[CoF₆]³⁻WeakHigh-spin(t₂g)⁴(eg)²

In certain cobalt complexes featuring redox-active ligands, an intramolecular electron transfer can occur between the metal center and the ligand. This phenomenon is known as valence tautomerism (VT). acs.orgdaneshyari.com It results in a reversible change in the oxidation states of both the cobalt and the ligand, often triggered by external stimuli like temperature or light. daneshyari.com

A classic example involves cobalt complexes with dioxolene ligands. These systems can switch between two distinct electronic isomers: a low-temperature, low-spin cobalt(III)-catecholate form and a high-temperature, high-spin cobalt(II)-semiquinonate form. daneshyari.com This transfer fundamentally alters the electronic structure and magnetic properties of the complex. acs.org

Dynamic coordination can also involve structural changes induced by processes like dehydration. The removal of water ligands can lead to a new coordination environment for the cobalt ion, sometimes promoting interactions between the metal and other parts of the complex, which can alter its physical properties. nih.govnih.gov For example, the dehydration of certain heterometallic uranyl-cobalt polymers leads to the formation of a direct U=O—Co bond, changing the cobalt's coordination from octahedral to square pyramidal. nih.gov

Specific Classes of Hydrated Cobalt Complexes

Hydrated cobalt complexes can be categorized based on the types of ligands that define their structure and properties.

Aqua Complexes : The simplest class is the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, a pink octahedral species found in the solid state of many cobalt(II) salts like Co(NO₃)₂·6H₂O and in aqueous solutions. wikipedia.orgyoutube.com

Carboxylate Complexes : These feature carboxylate ligands (RCO₂⁻) which can act as monodentate, bidentate, or bridging ligands. wikipedia.org They are crucial in forming coordination polymers. Examples include cobalt acetate (B1210297) hydrates, which form chain-like structures, and complexes with polycarboxylates like mellitate, which can form extensive 3D networks. acs.orgwikipedia.org

N-Heterocycle and Amine Complexes : Ligands containing nitrogen donor atoms, such as ammonia, pyridine (B92270), and terpyridine, readily substitute water molecules. mdpi.com The resulting complexes, like [Co(NH₃)₆]²⁺, have different ligand field properties compared to their aqua counterparts. libretexts.org

Chelate Complexes : Formed with polydentate ligands, these complexes exhibit high stability. A well-known example is the complex formed with ethylenediamine, [Co(en)₃]³⁺, which is significantly more stable than [Co(NH₃)₆]³⁺ due to the chelate effect. libretexts.orgncert.nic.in Another important complex in this class is formed with EDTA, which is used in analytical chemistry to sequester metal ions. libretexts.org

The table below provides an overview of these classes.

ClassExample Compound/IonKey Ligand(s)Typical Structural Feature
Aqua ComplexesCo(H₂O)₆₂WaterOctahedral mononuclear ion
Carboxylate Complexes[Co₃(μ₄-dppa)₂(H₂O)₆]ₙ5-(3,4-dicarboxylphenyl)picolinic acid, Water2D coordination polymer
N-Heterocycle Complexes[Co(μ₃-cpna)(phen)(H₂O)]ₙ5-(4-carboxyphenoxy)nicotinic acid, 1,10-phenanthroline (B135089), Water2D coordination polymer
Chelate Complexes[Co(en)₃]³⁺EthylenediamineStable five-membered chelate rings

Hydrated Cobalt Porphyrins and Biological Relevance

Hydrated cobalt porphyrins are coordination compounds that feature a cobalt ion at the center of a porphyrin macrocycle, with one or more water molecules coordinated to the metal center. These complexes are of significant scientific interest due to their structural analogy to cobalamin (Vitamin B12), a vital coenzyme in numerous biological processes. oregonstate.eduacs.org While Vitamin B12 contains a cobalt ion within a corrin (B1236194) ring, which is similar to but distinct from a porphyrin, the study of hydrated cobalt porphyrins provides valuable insights into the fundamental coordination chemistry that underpins the biological activity of this essential vitamin. acs.org

The biological relevance of cobalt in this context is primarily linked to its role in Vitamin B12. wikipedia.orgnih.gov In humans, cobalamin functions as a cofactor for two critical enzymes: methionine synthase and L-methylmalonyl-coenzyme A mutase. oregonstate.edunih.gov The two biologically active forms are methylcobalamin, the cofactor for methionine synthase, and 5-deoxyadenosylcobalamin, the cofactor for L-methylmalonyl-CoA mutase. oregonstate.edunih.gov Methionine synthase is essential for the synthesis of the amino acid methionine from homocysteine, a process vital for DNA synthesis and methylation reactions. oregonstate.edubritannica.com L-methylmalonyl-CoA mutase is involved in the metabolism of fatty acids and amino acids, converting L-methylmalonyl-CoA to succinyl-CoA, which then enters the citric acid cycle for energy production. wikipedia.orgnih.gov

The coordination environment of the cobalt ion is central to its function. In aqueous solutions, the oxidation state of cobalt, either Co(II) or Co(III), dictates the geometry of the hydrated complex. acs.orgfigshare.com Quantum mechanical charge field molecular dynamics simulations have elucidated the structural properties of these hydrated species. acs.org Hydrated Co(II)-porphyrin typically adopts a five-coordinate, square pyramidal geometry, where the cobalt ion is coordinated to the four nitrogen atoms of the porphyrin ring and one axial water molecule. acs.orgfigshare.com In contrast, hydrated Co(III)-porphyrin can exhibit either a five- or six-coordinate geometry. nih.gov The stability of these complexes is also influenced by the spin state of the Co(III) ion, with the low-spin state being particularly stable in an aqueous environment. acs.orgfigshare.com

The interaction between the cobalt center and water molecules has been quantified through various analytical methods. The binding affinity of water to the cobalt ion can be determined by calculating the potential of mean force. acs.org This provides thermodynamic information about the metal-water interaction. figshare.com

Coordination Properties of Hydrated Cobalt Porphyrins in Aqueous Solution
Cobalt Porphyrin SpeciesOxidation StateTypical Coordination GeometryCoordination NumberKey Structural Feature
Co(II)-POR+2Square Pyramidal5One axial water molecule coordinated to the cobalt center. acs.orgfigshare.com
Co(III)-POR+3Square Pyramidal or Octahedral5 or 6Can coordinate one or two axial water molecules. nih.gov
Low-Spin Co(III)-POR+3Stable Octahedral6Demonstrates high structural and dynamical stability in water. acs.orgfigshare.com

Beyond their role as Vitamin B12 analogues, cobalt porphyrins have been identified in other biological contexts. For instance, a cobalt-porphyrin-containing enzyme has been isolated from the planktonic microalga Botryococcus braunii. nih.gov This enzyme is believed to catalyze the decarbonylation of aldehydes, which is the final step in the biosynthesis of hydrocarbons. nih.gov Furthermore, synthetic cobalt porphyrins serve as valuable models for studying enzyme mechanisms, such as those of cytochrome P450, and are being explored for their catalytic activity in reactions like the electrochemical reduction of carbon dioxide. nih.govrsc.org

Hydridotetraminecobalt(III) Complexes as Catalytic Intermediates

Hydridotetraminecobalt(III) complexes are a class of coordination compounds where a central cobalt(III) ion is bonded to a hydride ligand (H⁻) and typically four nitrogen donor atoms from other ligands, such as chelating phosphinopyridines. These species have been identified as crucial intermediates in catalytic cycles, particularly in the production of hydrogen fuel through proton reduction. whiterose.ac.uknih.gov The study of these well-defined hydride complexes provides fundamental insights into the mechanisms of hydrogen evolution reactions catalyzed by earth-abundant metals. whiterose.ac.uk

The synthesis of these cobalt(III) hydride complexes often begins with a Co(II) precursor. For example, the reaction of a Co(II) acetonitrile (B52724) complex with chelating 2-(diisopropylphosphinomethyl)pyridine (PN) ligands, followed by reduction and protonation, yields the desired [CoIII(PN)₂(H)(MeCN)]²⁺ complex. whiterose.ac.uk This synthetic pathway involves the reduction of Co(II) to a transient Co(I) species, which is then protonated to form the stable Co(III)-hydride. whiterose.ac.uk

The catalytic activity of these complexes in proton reduction is significant. Bulk electrolysis experiments using these cobalt complexes as catalysts in the presence of a proton source like trifluoroacetic acid (TFA) have demonstrated the efficient production of dihydrogen (H₂) with Faradaic yields approaching 100%. whiterose.ac.uknih.govresearchgate.net This indicates that nearly all the electrical charge supplied to the system is used for the intended chemical reaction of producing hydrogen.

The proposed catalytic mechanism involves a series of electron and proton transfer steps. A key feature of the mechanism for catalysts bearing phosphinopyridine ligands is the potential for the pyridine moiety to act as a pendant proton donor, facilitating the formation of H₂. whiterose.ac.ukresearchgate.net The cycle typically involves the following key steps:

Reduction of a Co(II) precursor to a Co(I) intermediate.

Protonation of the Co(I) species to form the Co(III)-hydride intermediate.

Further reduction of the Co(III)-hydride to a Co(II)-hydride.

A final protonation step releases H₂ and regenerates the active catalyst. rsc.org

The structure and redox behavior of these complexes have been extensively studied using techniques such as X-ray crystallography, cyclic voltammetry, and spectroelectrochemistry. whiterose.ac.uknih.gov For instance, the precursor complex [CoII(PN)₂(MeCN)]²⁺ exhibits a distorted square-pyramidal geometry. whiterose.ac.uknih.gov In the resulting Co(III)-hydride complexes, such as [CoIII(PN)₂(H)(MeCN)]²⁺, the PN ligands typically arrange in a plane, with the hydride and another ligand (e.g., acetonitrile or chloride) in the axial positions. whiterose.ac.uknih.gov

Catalytic Performance Data for a Cobalt Hydride Complex in Electrocatalytic Proton Reduction
Catalyst PrecursorReactionProton SourceApplied PotentialFaradaic Yield (H₂)Reference
[CoII(PN)₂(MeCN)][BF₄]₂Proton ReductionTrifluoroacetic Acid (TFA)ca. –1.4 V vs Fc⁺/Fc~100% whiterose.ac.uknih.gov
[CoIII(PN)₂(H)(MeCN)][PF₆]₂Proton ReductionTrifluoroacetic Acid (TFA)ca. –1.4 V vs Fc⁺/Fc~100% whiterose.ac.uk
[CoIII(PN)₂(H)(Cl)][PF₆]Proton ReductionTrifluoroacetic Acid (TFA)ca. –1.4 V vs Fc⁺/Fc~100% nih.gov

The characterization of these Co(III)-hydride species confirms their role as discrete intermediates in the catalytic cycle, rather than transient, unobservable species. whiterose.ac.uk This understanding is crucial for the rational design of more efficient and robust molecular catalysts for fuel production and other reduction reactions. whiterose.ac.uk

Catalytic Applications Research of Cobalt Hydrates and Derivatives

Role as Catalyst Precursors

Cobalt hydrates and their derivatives serve as essential precursors for synthesizing a broad spectrum of cobalt-based catalysts, which are subsequently employed in numerous industrial and synthetic applications.

Precursors for Cobalt-Based Catalysts in Industrial Processes

Cobalt compounds, such as cobalt hydroxide (B78521), cobalt carbonate hydrate (B1144303), and various cobalt salts (e.g., nitrates, acetates, and chlorides), are widely utilized as precursors for the production of cobalt-based catalysts. These catalysts are critical in several industrial processes. For instance, cobalt hydroxide (Co(OH)₂) is a versatile material used as a catalyst or catalyst precursor in various chemical reactions, including hydrogenation processes solechem.eu. It also serves as a precursor for the production of cobalt(II,III) oxide (Co₃O₄) and cobalt(III) oxyhydroxide (CoO(OH)), which are applied in heterogeneous catalysis kratos.comkratos.com.

Cobalt salts, including cobalt hydroxide, cobalt nitrates, and cobalt carbonate, are vital precursors in the manufacturing of hydrodesulfurization (HDS) catalysts and gas-to-liquid (GTL) applications umicore.com. Cobalt(II) carbonate hydrate, a pink paramagnetic solid, is specifically noted as a precursor for various cobalt-based catalysts essential in industrial processes such as Fischer-Tropsch synthesis, where carbon monoxide and hydrogen are converted into liquid hydrocarbons . Cobalt acetate (B1210297), or cobalt(II) acetate, is broadly employed as a precursor to prepare cobalt-based catalysts for reactions like hydrogenation, oxidation, polymerization, and esterification, finding applications in the production of chemicals, pharmaceuticals, and petrochemicals cobalt-nickel.net. The influence of the cobalt precursor's nature (e.g., nitrate (B79036), acetate, chloride, citrate) on the final catalyst's properties, such as particle size and dispersion, has been studied in Fischer-Tropsch synthesis, highlighting how different salts can lead to varying catalytic performance mdpi.com.

Table 1: Cobalt Compounds as Catalyst Precursors and Their Industrial Applications

Precursor CompoundCommon Industrial ApplicationsKey Catalytic Processes
Cobalt HydroxideLithium-ion batteries, gas sensing, heterogeneous catalysisHydrogenation, production of Co₃O₄ and CoO(OH) solechem.eukratos.comkratos.com
Cobalt Carbonate HydrateFischer-Tropsch synthesis, general catalytic reactionsConversion of CO and H₂ to hydrocarbons
Cobalt AcetateChemicals, pharmaceuticals, petrochemicals productionHydrogenation, oxidation, polymerization, esterification cobalt-nickel.net
Cobalt NitratesHydrodesulfurization (HDS), Gas-to-Liquid (GTL) applicationsHDS, GTL umicore.com
Cobalt ChloridesGeneral precursor for other cobalt compoundsVarious catalytic reactions noahchemicals.com

Synthesis of Cobalt Carbonyl and Cobalt Salts for Catalysis

Cobalt hydrates and their related compounds are frequently used as starting materials for the synthesis of other catalytically active cobalt species. Cobalt(II) carbonate hydrate is particularly noted for its utility in synthesizing cobalt carbonyl and various other cobalt salts, which are crucial for numerous catalytic reactions ceramic-glazes.comwikipedia.orgatamanchemicals.com. For instance, cobalt(II) carbonate is an intermediate in the hydrometallurgical purification of cobalt from its ores and serves as a precursor to cobalt carbonyl and various cobalt salts ceramic-glazes.comwikipedia.orgatamanchemicals.com. Cobalt(II) chloride is also a common precursor for other cobalt compounds, readily oxidizing and often used in the presence of a catalyst noahchemicals.com.

Homogeneous Catalysis

Cobalt compounds, including those derived from cobalt hydrates, are highly effective in homogeneous catalysis, facilitating a variety of important organic reactions.

Oxidation Reactions: Alkanes, Arenes, Oxidative Dehydrogenation

Cobalt catalysts are extensively employed in oxidation reactions, particularly for alkanes, arenes, and in oxidative dehydrogenation processes. Cobalt(II) carboxylates, notably cobalt acetates in wet acetic acid, are among the most widely used homogeneous catalysts in the organic industry for the oxidation of alkanes and arenes researchgate.net. These catalysts are also active in oxidative dehydrogenation reactions researchgate.net.

Research has explored various cobalt-based systems for oxidative dehydrogenation. For example, cobalt nanocrystals stabilized by nitrogen-doped graphitized carbon (Co NCs/N-C) have been developed as bifunctional catalysts capable of efficiently catalyzing the oxidative dehydrogenation of N-heterocycles rsc.org. These catalysts can achieve nearly quantitative conversion even at room temperature, with the coordination effect of nitrogen playing a key role by inducing a partial positive charge on the cobalt surface, thereby promoting the reaction rsc.org. Cobalt-titania catalysts have also been investigated for the oxidative dehydrogenation of ethane, with optimal activity observed at specific cobalt loadings google.com. Furthermore, cobalt oxide catalysts, derived from precursors like cobalt hydroxycarbonate hydrate, are known for their activity in the total oxidation of hydrocarbons cardiff.ac.uk.

Carbonylation and Carboxylation Reactions

Cobalt catalysts are well-established in carbonylation and carboxylation reactions. Cobalt(II) carboxylates are reviewed for their catalytic applications in the carboxylation and carbonylation of alkanes, as well as the methoxycarbonylation of olefins and chloroalkanes researchgate.net. These reactions are fundamental in organic synthesis for introducing carbonyl groups and extending carbon chains.

Hydrofunctionalization of Olefins and Alkynes (Mukaiyama Hydration)

Cobalt catalysis has made significant strides in the hydrofunctionalization of unsaturated hydrocarbons, particularly in the hydration of olefins and alkynes.

The Mukaiyama hydration is a prominent example of cobalt-catalyzed hydrofunctionalization, involving the formal addition of water across an olefin to produce an alcohol with Markovnikov selectivity wikipedia.orgthieme-connect.com. This reaction typically utilizes catalytic bis(acetylacetonato)cobalt(II) (Co(acac)₂) in conjunction with phenylsilane (B129415) and atmospheric oxygen wikipedia.orgthieme-connect.com. The mild reaction conditions (often at room temperature and under air) and high chemoselectivity, tolerating various functional groups, have made the Mukaiyama hydration a valuable tool in chemical synthesis, including the total synthesis of complex natural products wikipedia.orgthieme-connect.comfrontiersin.orgjst.go.jpprinceton.edu. The mechanism is believed to involve the intermediacy of a cobalt peroxide adduct, which is then reduced by the silane (B1218182) to yield the alcohol wikipedia.orgthieme-connect.com.

Beyond the traditional Mukaiyama hydration, other cobalt-catalyzed hydrofunctionalization reactions of olefins and alkynes have been developed. Cobalt-salen complexes have been reported for the hydration of alkenes, offering a complementary ionic approach to the radical-based Mukaiyama hydration chemrxiv.orgresearchgate.net. For alkynes, water-soluble cobalt(III) porphyrin complexes have been found to promote the hydration of terminal alkynes, yielding methyl ketones in good to excellent yields acs.orgnih.govresearchgate.netcapes.gov.br. This alkyne hydration proceeds effectively with low catalyst loadings (0.1 to 2 mol %) and is compatible with a wide range of acid/base- or redox-sensitive functional groups acs.orgnih.govresearchgate.netcapes.gov.br. Furthermore, cobalt(II) chloride (CoCl₂) has been reported to catalyze the hydroalkylation of alkynes with tetrahydrofuran, producing vinyl-substituted tetrahydrofurans chinesechemsoc.org.

Table 2: Cobalt-Catalyzed Hydrofunctionalization Reactions

Reaction TypeCatalyst System (Examples)SubstrateProduct TypeSelectivity
Mukaiyama HydrationCo(acac)₂, PhSiH₃, O₂ wikipedia.orgthieme-connect.comOlefinsAlcoholsMarkovnikov wikipedia.orgthieme-connect.com
Alkene HydrationCobalt-salen complexes chemrxiv.orgresearchgate.netAlkenesAlcoholsIonic approach chemrxiv.orgresearchgate.net
Alkyne HydrationWater-soluble Co(III) porphyrin complexes acs.orgnih.govresearchgate.netcapes.gov.brTerminal AlkynesMethyl Ketones- acs.orgnih.govresearchgate.netcapes.gov.br
Alkyne HydroalkylationCoCl₂ chinesechemsoc.orgAlkynesVinyl-substituted tetrahydrofurans- chinesechemsoc.org

Electrochemical Applications Research of Cobalt Hydrate Derived Materials

Electrochemical Processing

Electrochemical Deposition of Cobalt Hydroxides

The electrochemical deposition technique is a versatile and effective method for synthesizing cobalt hydroxide (B78521) films and nanostructures, offering control over their composition, structure, and morphology. These deposited materials are widely investigated for applications in supercapacitors, lithium-ion batteries, and as electrocatalysts for various reactions, including the oxygen evolution reaction (OER). ktu.ltbohrium.comrsc.org

Precursors and Methods: Various cobalt salts serve as precursors for the electrochemical deposition of cobalt hydroxides. Common precursors include cobalt(II) nitrate (B79036) (Co(NO₃)₂), cobalt(II) acetate (B1210297), cobalt(II) chloride (CoCl₂), and cobalt(II) sulfate (B86663) (CoSO₄). ktu.ltrsc.orgespublisher.comrsc.orgresearchgate.netacs.org The deposition process typically involves preparing an aqueous electrolyte solution of the precursor at ambient temperatures. espublisher.comresearchgate.net

The deposition can be carried out using different electrochemical methods:

Constant Potential Electrodeposition: This involves applying a fixed potential to facilitate the deposition. For instance, studies have reported using a controlled potential of 0.5 V for the synthesis of dopant-free cobalt hydroxides. espublisher.comresearchgate.netresearchgate.net

Cathodic Electrodeposition: This method utilizes a cathodic current to induce the formation of hydroxide ions, which then react with cobalt ions to precipitate cobalt hydroxide. For example, the reduction of nitrate (NO₃⁻) ions on the cathode can produce hydroxyl (OH⁻) ions, leading to the precipitation of cobalt hydroxide (Co(OH)₂) on the working substrate. rsc.orgroyalsocietypublishing.org

Substrates and Morphology: Cobalt hydroxide films and nanostructures can be electrodeposited on a variety of conductive substrates, including:

Stainless steel (SS) ktu.ltespublisher.comrsc.orgresearchgate.net

Carbon fiber paper (CFP) mdpi.com

Nickel foam (NF) acs.orgroyalsocietypublishing.org

Conductive textiles rsc.org

The morphology and structure of the electrodeposited films are significantly influenced by deposition parameters such as potential, temperature, time, and electrolyte composition. researchgate.net Researchers have observed diverse morphologies, including polycrystalline patterns, leaf-like structures, and hierarchical cabbage-like nanostructures composed of tangled layers of nanoplate building blocks. rsc.orgespublisher.comresearchgate.net

Crystal Structures and Transformations: Cobalt(II) hydroxide (Co(OH)₂) exists in two primary polymorphs: alpha (α-Co(OH)₂) and beta (β-Co(OH)₂). The β-Co(OH)₂ form typically exhibits a brucite crystal structure, characterized by its insolubility in water. ktu.ltwikipedia.org The α-Co(OH)₂ is a metastable layered structure that can undergo selective phase transformations into other cobalt hydroxides, such as β-Co(OH)₂, gamma-cobalt oxyhydroxide (γ-CoOOH), and beta-cobalt oxyhydroxide (β-CoOOH), by varying the chemical environment. mdpi.comresearchgate.netrsc.org Electrochemical oxidation can also facilitate the transformation of α-Co(OH)₂ and β-Co(OH)₂ into γ-CoOOH and β-CoOOH, respectively. mdpi.comrsc.org

Electrochemical Performance: Electrodeposited cobalt hydroxides demonstrate excellent electrochemical performance, particularly as electrode materials for supercapacitors. Research indicates that these materials can achieve high specific capacitances, energy densities, and power densities. For instance, studies have reported specific capacitances ranging from 400 Fg⁻¹ to 1250 Fg⁻¹ at various scan rates. espublisher.com Average values of 1140 F/g specific capacitance, 142.5 Wh/kg energy density, and 4.74 W/kg power density have also been achieved, highlighting their potential for efficient energy storage. researchgate.net

Table 1: Electrochemical Performance of Electrodeposited Cobalt Hydroxide Electrodes

ParameterRange/Average ValueConditions/NotesSource
Specific Capacitance400 - 1250 Fg⁻¹At scan rates of 10 mVs⁻¹ to 80 mVs⁻¹ espublisher.com
Specific Capacitance1140 F/g (average)Dopant-free, various precursors researchgate.net
Energy Density142.5 Wh/kg (average)Dopant-free, various precursors researchgate.net
Power Density4.74 W/kg (average)Dopant-free, various precursors researchgate.net
Specific Capacitance734 F g⁻¹At 1 A g⁻¹ for Co(OH)₂-reduced graphene oxide rsc.org
Capacitance Retention95%After 1000 cycles for Co(OH)₂-reduced graphene oxide rsc.org

Chloride Oxidation Reaction (COR) Selectivity

Role of Cobalt Hydroxide-Derived Materials: Cobalt hydroxide-derived materials have been investigated for their catalytic activity and selectivity in the COR. Research indicates that the crystal structure of cobalt hydroxides significantly influences their electrocatalytic performance. researchgate.netrsc.org

Phase-Dependent Selectivity: Studies have shown a clear correlation between the crystal structure of cobalt oxyhydroxides and their selectivity towards COR. Specifically, β-CoOOH has demonstrated higher COR selectivity compared to γ-CoOOH. researchgate.netrsc.org

High Faradaic Efficiency: Impressively, β-CoOOH has achieved a faradaic efficiency exceeding 97% for the COR at a 0.1 M NaCl concentration. This value is noted as one of the highest COR faradaic efficiencies reported among various electrodes, underscoring the potential of specific cobalt hydroxide phases for selective chloride oxidation. researchgate.netrsc.org

Tailoring Adsorption for Selectivity: While conventional catalysts often aim to repel chloride ion (Cl⁻) adsorption to favor OER, some advanced cobalt-containing catalysts, such as atomic iridium (Ir) on cobalt iron layered double hydroxide (Ir/CoFe-LDH), are designed to strategically tailor Cl⁻ adsorption. This modulation of Cl⁻ adsorption can alter the electronic structure of the active centers, promoting OER activity with high catalytic selectivity (e.g., 100% OER selectivity) and stability in alkaline seawater electrolysis. nih.gov

Electrochemical Oxidation in Chloride Media: The direct anodic oxidation of cobalt species from cobalt chloride solutions has also been explored as a strategy for cobalt recovery. This process can result in the formation of mixed precipitates containing Co₃O₄, Co(OH)₂, and CoOOH, depending on optimized electrochemical deposition conditions (e.g., potential, pH, and temperature). researchgate.net

Table 2: COR Selectivity of Cobalt Hydroxide-Derived Materials

Material PhaseReactionSelectivity/EfficiencyConditions/NotesSource
β-CoOOHChloride Oxidation Reaction (COR)>97% Faradaic EfficiencyAt 0.1 M NaCl concentration researchgate.netrsc.org
γ-CoOOHChloride Oxidation Reaction (COR)Lower selectivity than β-CoOOHCompared to β-CoOOH researchgate.netrsc.org
Ir/CoFe-LDHOxygen Evolution Reaction (OER) in seawater100% Catalytic SelectivityWith tailored Cl⁻ adsorption nih.gov

Material Science Applications of Cobalt Hydrate Compounds

Advanced Materials Synthesis

Cobalt hydrate (B1144303) compounds are frequently utilized as starting materials for the precise synthesis of complex materials with tailored properties. Their reactivity and the ability to form various cobalt-containing structures make them indispensable in several synthetic pathways.

Transition Metal Dipicolinates for Magnetic Applications

Cobalt(II) carbonate hydrate (CoCO₃·xH₂O) is a key compound in the synthesis of transition metal dipicolinates. These materials are formed through reactions involving cobalt(II) carbonate hydrate, dipicolinic acid, and 4,4′-bipyridine. The resulting transition metal dipicolinates are notable for their magnetic properties, which hold potential for applications in data storage technologies nih.gov. Beyond dipicolinates, other cobalt(II) coordination polymers, such as those involving succinate (B1194679) and fumarate (B1241708) ligands with nicotinamide, have demonstrated single-ion magnet behavior, highlighting the broader utility of cobalt(II) hydrate precursors in developing molecular magnetic materials nih.gov.

Pigment Applications in Ceramics and Glass

Cobalt hydrate compounds are widely used in the production of pigments for ceramics and glass, imparting distinctive colors. Cobalt(II) carbonate hydrate, for instance, finds application in pigment production and as a colorant in ceramics, including for coloring porcelain nih.govwikipedia.org. Cobalt(II) hydroxide (B78521) (Co(OH)₂) is also employed as a pigment and stain in ceramic and glass applications fishersci.nlfishersci.pt. Upon heating, these cobalt precursors can transform into cobalt oxides, such as cobalt(II,III) oxide (Co₃O₄), which is a common colorant in pottery, producing intense blue hues even in small quantities scribd.com. The versatility of cobalt-based pigments extends to creating a spectrum of colors; for example, mixing cobalt oxide with magnesium can yield purples and lavenders, while combinations with titanium can result in greens scribd.com. Furthermore, cobalt sulfate (B86663) (CoSO₄·xH₂O) is utilized in the production of pigments and dyes for ceramics and glass fishersci.pt.

Cobalt-Based Materials for Degradative and Adsorptive Removal

Cobalt-based materials derived from various precursors, including cobalt hydrates, are increasingly explored for environmental remediation, specifically for the degradative and adsorptive removal of pollutants from water. Advanced cobalt-based materials, such as 1.0Co/Al₂O₃, 0.5Co/Al₂O₃, 3.5CoNaY, and 0.4CoHY, have been successfully synthesized and applied for the removal of carmoisine (B33404) azo dye from water wikipedia.org. These materials exhibit high removal efficiencies, ranging from 62.0% to 96.1% for adsorptive removal and 68.1% to 96.1% for degradative removal, demonstrating effectiveness across a broad pH range of 3.0 to 9.0 wikipedia.org.

Beyond synthetic dyes, cobalt-based materials are effective in removing metal ions and organic pollutants. For instance, inexpensive mesoporous carbon, functionalized from industrial waste, has shown rapid and efficient adsorption of Co(II) ions from water, achieving a 95.5% removal rate within six minutes nih.gov. Adsorption studies also highlight the efficacy of zeolitic and carbonaceous materials for cobalt recovery from aqueous solutions, even at low concentrations, with activated carbons often demonstrating superior adsorption capacities and selectivity americanelements.com. Cobalt(II) nitrate (B79036) hexahydrate solution has been used in studies investigating the adsorption of Co(II) ions onto activated carbon derived from coconut tree roots, yielding removal efficiencies between 63.58% and 97.59% uni.lu. Furthermore, cobalt-based metal-organic frameworks (Co-MOFs) synthesized via solvothermal techniques have shown promising results for the adsorption of humic acid from water, achieving an optimal adsorption uptake of approximately 91 mg g⁻¹ cenmed.com. These Co-MOFs are also effective in removing C3 light hydrocarbons and heavy metals like Cr(IV) and As(V) cenmed.com.

Functional Materials Development

This compound compounds contribute to the development of functional materials with specific performance characteristics, particularly in areas related to energy and industrial applications.

Solar Water Evaporators

Transition-metal selenite (B80905) hydrates, notably cobalt selenite hydrate, have emerged as promising materials for solar water evaporation technologies. These compounds function as efficient solar absorbers, exhibiting high solar absorbance (greater than 96%) across the solar spectral range and excellent hydrophilicity, which is crucial for efficient water transport in solar steam generation fishersci.ca. Cobalt selenite hydrate has demonstrated impressive evaporation rates of up to 2.34 kg∙m⁻²∙h⁻¹, surpassing the theoretical limit of 1.47 kg∙m⁻²∙h⁻¹ for 2D evaporators fishersci.cafishersci.camacsenlab.com. Investigations into the temperature-dependent structural properties of these materials reveal distinct phase transitions and alterations that influence water transportation and evaporation rates, providing valuable insights for optimizing their performance in water purification and desalination applications fishersci.cafishersci.camacsenlab.com. The inherent presence of water molecules within the crystal lattices of hydrate compounds makes them particularly suitable for this application, as they can effectively harness solar energy to facilitate water evaporation fishersci.ca.

Alternative Binder Phases in Cemented Carbides

Cemented carbides, traditionally composed of hard tungsten carbide (WC) grains embedded in a ductile cobalt-based binder, are critical engineering materials known for their exceptional hardness, wear resistance, and fracture toughness wikipedia.orgamericanelements.comeasychem.org. While cobalt has been the preferred binder due to its excellent wettability of WC and favorable mechanical properties, its use presents challenges such as poor corrosion resistance, performance limitations at high temperatures (due to softening of the binder phase), high cost, and toxicity wikipedia.orgfishersci.ca.

Ongoing research focuses on developing alternative binder phases to address these drawbacks, including multicomponent alloys like high entropy alloys (HEAs) and various ceramic phases wikipedia.orgamericanelements.comfishersci.ca. Although this compound compounds are not typically used as alternative binder phases themselves, specific cobalt hydrates serve as important precursors in the synthesis of the traditional cobalt binder. For instance, cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) can be utilized as a precursor in chemical co-precipitation methods to coat cobalt nanoparticles onto tungsten carbide powder, thereby introducing the cobalt phase into the cemented carbide system nih.gov. This approach aims to achieve a uniform distribution and densification of the cobalt phase, which can lead to enhanced mechanical properties in the final cemented carbide material nih.gov. The pursuit of alternative binders or improved methods for incorporating cobalt aims to overcome the limitations of conventional WC-Co cemented carbides, leading to materials with superior performance in demanding environments wikipedia.orgfishersci.ca.

Promoters for Energy Gas Solidification Storage (Methane Hydrates)

The global demand for natural gas, primarily composed of methane (B114726), necessitates efficient and safe storage and transportation methods. Methane hydrates, ice-like crystalline compounds that encapsulate gas molecules within water cages, offer a promising high-energy-density solution for natural gas storage. Under standard conditions, the volume of methane hydrate can be significantly less than that of gaseous methane, making it an attractive medium for high-density storage. Despite their potential, the slow kinetics of methane hydrate formation and the need for specific high-pressure, low-temperature conditions have historically hindered their widespread commercial application. fishersci.seamericanelements.comamericanelements.com

To overcome these limitations, research has focused on the use of various additives, known as promoters, to accelerate the kinetics and improve the efficiency of methane hydrate formation. These promoters can be broadly categorized into kinetic promoters, which enhance the rate of hydrate formation and reduce induction time, and thermodynamic promoters, which modify the phase stability to allow hydrate formation under milder conditions. americanelements.com

Among the various materials explored as promoters, Metal-Organic Frameworks (MOFs) have emerged as highly effective candidates. MOFs are porous materials characterized by their large surface areas, tailored surface chemistry, and well-defined pore structures, all of which contribute to their ability to act as nucleation sites and facilitate gas-to-water contact, thereby promoting hydrate growth.

Cobalt-Based Zeolitic Imidazolate Frameworks (ZIFs) as Promoters

Zeolitic Imidazolate Frameworks (ZIFs), a subclass of MOFs, have shown exceptional performance in promoting methane hydrate formation. Notably, ZIF-67, a cobalt-based MOF, has been extensively evaluated for this application. ZIF-67 is synthesized using cobalt ions as metal centers and 2-methylimidazole (B133640) as the organic linker, adopting a sodalite topology. fishersci.seamericanelements.com

Studies have demonstrated that ZIF-67 significantly enhances methane hydrate growth kinetics and storage capacity. In a water-and-methane system, the addition of ZIF-67 remarkably increased the water-to-hydrate conversion from a baseline of 4.5% to 87.7%. This substantial improvement translated to an impressive increase in gas storage capacity by a factor of 14.7. fishersci.seamericanelements.com

Furthermore, ZIF-67 has been shown to drastically reduce the methane hydrate nucleation induction time. Isothermal tests revealed a reduction in induction time by 92.2% when ZIF-67 was present. This acceleration in nucleation is critical for practical applications, as it allows for faster hydrate formation. fishersci.seamericanelements.com The superior performance of ZIF-67 is attributed to its advantageous properties, including a large surface area (approximately 1585 m²/g), hydrophobicity, and robust water and mechanical stability. These characteristics facilitate methane adsorption and provide abundant nucleation sites, reducing mass transfer limitations and promoting efficient hydrate growth. americanelements.com

The recyclability and structural integrity of ZIF-67 have also been confirmed, indicating its potential for a long lifecycle as a promoter in commercial applications. fishersci.seamericanelements.com

The following table summarizes key research findings comparing the performance of ZIF-67 with a control system (pure water) and ZIF-8 (a zinc-based ZIF with similar topology) in methane hydrate formation:

Table 1: Performance Comparison of ZIF-67 as a Methane Hydrate Promoter

Promoter SystemInitial Water-to-Hydrate Conversion (%)Enhanced Water-to-Hydrate Conversion (%)Gas Storage Improvement FactorReduction in Nucleation Induction Time (%)Surface Area (m²/g)Methane Adsorption (mmol/g)
Pure Water4.5 fishersci.seamericanelements.comN/AN/AN/AN/AN/A
ZIF-84.5 fishersci.seamericanelements.com85.6 fishersci.seamericanelements.com14.4 fishersci.seamericanelements.com51.6 fishersci.seamericanelements.com10520.33
ZIF-674.5 fishersci.seamericanelements.com87.7 fishersci.seamericanelements.com14.7 fishersci.seamericanelements.com92.2 fishersci.seamericanelements.com15850.41

Environmental Chemistry Research Involving Cobalt Hydrates

Environmental Fate and Speciation

The environmental fate of cobalt is largely dictated by its speciation, which refers to the different physical and chemical forms in which it exists. This speciation influences its mobility, bioavailability, and toxicity in various environmental compartments.

In aqueous environments, the chemistry of cobalt is predominantly that of the Co(II) oxidation state, as the Co(III) state has very low solubility. nih.gov The speciation of dissolved cobalt is influenced by factors such as pH, temperature, and the presence of inorganic and organic ligands. jst.go.jpresearchgate.net

In seawater, dissolved cobalt(II) exists in various forms. A significant portion is present as the free hydrated ion, Co²⁺. However, a substantial amount also forms complexes with inorganic ligands, particularly chloride ions. jst.go.jp Calculations have shown that in typical seawater, the free cobalt ion accounts for about 56.25% of the total dissolved cobalt, while chloro-complexes like CoCl⁺ and CoCl₂⁰ make up a considerable fraction. jst.go.jp The presence of organic ligands, such as those related to vitamin B12, can also lead to the formation of strong organic complexes, affecting cobalt's bioavailability. copernicus.org

In freshwater environments, the speciation of cobalt is also pH-dependent. In neutral to acidic waters, the free Co²⁺ ion is the dominant species, often accounting for 90% or more of the dissolved cobalt. jst.go.jp As the pH increases, particularly above 8.5, the formation of the uncharged carbonate complex, CoCO₃⁰, becomes more significant. jst.go.jp

Distribution of Cobalt(II) Species in Seawater
Cobalt SpeciesPercentage of Total Dissolved Cobalt(II)
Co²⁺ (free ion)56.25%
CoCl⁺39.53%
CoCl₂⁰2.76%
CoSO₄⁰1.02%
Other minor species (CoNH₃²⁺, CoCO₃⁰, CoHCO₃⁺, etc.)&lt;1.0%

This table presents the calculated distribution of major inorganic cobalt(II) species in seawater at 25°C. jst.go.jp

The mobility and solubility of cobalt in aquatic systems are controlled by a complex interplay of physicochemical and biological factors. Key factors influencing cobalt's behavior include pH, redox potential, the presence of clay minerals, iron and manganese oxides, and soil organic matter content. uwa.edu.auresearchgate.net

In Water: The solubility of cobalt is highly dependent on the pH of the water. aloki.hu In general, increasing acidity leads to higher mobility of cobalt. aloki.hu This is partly due to the competition between protons and cobalt ions for binding sites on particulate matter. The presence of dissolved organic matter (DOM) can also enhance cobalt's mobility by forming soluble complexes. researchgate.net

In Sediments: Sediments often act as a sink for cobalt in aquatic systems. The mobility of cobalt in sediments is primarily determined by its chemical form and sorption processes. aloki.hu Cobalt ions can be adsorbed onto negatively charged sediment particles, such as clay minerals and organic matter. aloki.hu The presence of iron and manganese oxides in sediments is particularly important, as these minerals have a high affinity for adsorbing cobalt. uwa.edu.au

Changes in environmental conditions can lead to the remobilization of cobalt from sediments back into the water column. aloki.hu For instance, a decrease in oxygen levels (anoxic conditions) can lead to the reductive dissolution of manganese oxides, releasing any associated cobalt. researchgate.net Similarly, algal blooms can increase the amount of dissolved organic matter, which can complex with cobalt in the sediment and facilitate its release into the pore water. researchgate.net

Remediation and Treatment Technologies

Due to cobalt's potential toxicity at elevated concentrations, various remediation and treatment technologies have been developed to remove or immobilize it from contaminated environments.

Immobilization strategies aim to reduce the mobility and bioavailability of cobalt in soils and sediments, thereby minimizing its potential environmental impact. This can be achieved through various physical, chemical, and biological processes. uwa.edu.aunih.gov

One promising biological approach involves the use of sulfate-reducing bacteria. In anoxic environments, these bacteria can reduce sulfate (B86663) to sulfide (B99878), which then reacts with dissolved cobalt to form highly insoluble cobalt sulfide (CoS), effectively immobilizing the metal in the sediment. usgs.gov The efficiency of this process is influenced by factors such as pH and the availability of electron donors for the bacteria. usgs.gov

Chemical amendments can also be used to immobilize cobalt. Materials with high sorption capacities, such as certain types of clay minerals and biochar, can be added to contaminated soils to bind cobalt and reduce its leachability. researchgate.net Additionally, cementitious materials have shown potential for effectively immobilizing cobalt, with studies indicating that certain types of cement can immobilize up to 99.99% of Co(II) after a short period. tudelft.nl

Cobalt compounds, including cobalt hydrates, are utilized as catalysts in advanced oxidation processes (AOPs) for water and wastewater treatment. nih.gov AOPs are designed to degrade persistent organic pollutants through the generation of highly reactive radicals, such as hydroxyl (•OH) and sulfate (SO₄•⁻) radicals. nih.govresearchgate.net

Cobalt-based catalysts have proven to be highly efficient in activating oxidants like peroxymonosulfate (B1194676) (PMS) and peracetic acid (PAA) to produce these powerful radicals. researchgate.netnih.govrsc.org For instance, Co(II) can activate PMS to generate sulfate radicals, which have a high oxidation potential and a longer half-life compared to hydroxyl radicals, making them effective over a broad pH range. researchgate.net Similarly, both Co(II) and Co(III) can activate PAA to produce acetylperoxyl radicals, which are key reactive species for the degradation of aromatic organic compounds. nih.gov

The catalytic activity of cobalt can be harnessed in both homogeneous and heterogeneous systems. While homogeneous cobalt catalysts are effective, there are concerns about the potential release of toxic cobalt ions into the treated water. researchgate.net To address this, significant research has focused on developing heterogeneous cobalt-based catalysts, where cobalt is doped onto various support materials. rsc.org These materials, such as cobalt-ferrite functionalized graphitic carbon nitride, offer the advantage of high catalytic activity combined with improved stability and reduced cobalt leaching. researchgate.net

Emerging Research Areas and Future Directions

Development of Next-Generation Electrocatalysts

Cobalt hydrate (B1144303) compounds are gaining prominence as cost-effective and efficient electrocatalysts, particularly for crucial energy conversion reactions such as the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER).

Hydrogen Evolution Reaction (HER): Hydrated cobalt phosphate (B84403) (Co₃(PO₄)₂·8H₂O) integrated with carbon nanofibers (CNF) has demonstrated exceptional performance in HER under acidic conditions. This composite material exhibits electrocatalytic activity comparable to that of commercial platinum/carbon (Pt/C). It achieves a current density of 10 mA cm⁻² at a low overpotential of 133 mV, coupled with a small Tafel slope of 48 mV decade⁻¹, and maintains stability over 24 hours. The enhanced performance is attributed to the increased electroactive surface area, high conductivity, and the exposure of a high density of edge phosphate sites provided by the composite structure frontiersin.org.

Table 10.1.1: HER Performance of Co₃(PO₄)₂·8H₂O/CNF Composite

CatalystOverpotential (mV at 10 mA cm⁻²)Tafel Slope (mV decade⁻¹)Stability (hours)Reference
Co₃(PO₄)₂·8H₂O/CNF13348>24 frontiersin.org
Commercial Pt/CComparable-- frontiersin.org

Oxygen Evolution Reaction (OER): Cobalt carbonate hydroxide (B78521) hydrate (Co(CO₃)₀.₅OH·0.11H₂O) nanoarrays grown on carbon cloth have shown high efficiency for OER in alkaline environments. This material requires an overpotential of 317 mV to reach a current density of 10 mA cm⁻², which is significantly lower than other cobalt-based catalysts like Co(OH)₂@CC (378 mV), CoCO₃@CC (465 mV), and even the noble metal catalyst RuO₂@CC (380 mV). Its robust stability is maintained over 27 hours of continuous operation frontiersin.org. Furthermore, composites of urchin-like cobalt carbonate hydroxide hydrate (CCHH) decorated with silver nanoparticles (Ag/CCHH) have achieved even lower overpotentials for alkaline OER, with an initial value of 273 mV at 10 mA cm⁻² and a Tafel slope of 65 mV dec⁻¹. After electrochemical activation, the overpotential further decreases to 267 mV with a Tafel slope of 56 mV dec⁻¹, demonstrating superior activity and stability due to dynamic surface self-reconstruction bohrium.com. Cobalt carbonate hydroxide hydrate nanosheets anchored on multiwalled carbon nanotubes (CCHH/MWCNT) also present a highly efficient system for water oxidation, exhibiting a low onset potential of approximately 1.47 V vs. RHE and an overpotential of 285 mV at 10 mA cm⁻² with a Tafel slope of 51 mV/decade researchgate.net.

Table 10.1.2: OER Performance of Cobalt Hydrate Electrocatalysts

CatalystOverpotential (mV at 10 mA cm⁻²)Tafel Slope (mV decade⁻¹)Stability (hours)Reference
Co(CO₃)₀.₅OH·0.11H₂O@CC317146.3>27 frontiersin.org
Ag/CCHH (optimal)26756Excellent bohrium.com
CCHH/MWCNT28551- researchgate.net
Co(OH)₂@CC378162.1- frontiersin.org
RuO₂@CC380177.3- frontiersin.org

Methanol (B129727) Oxidation: Cobalt tungsten oxide hydroxide hydrate (CTOOH) nanochains, particularly when modified with DNA (CTOOH/DNA), have emerged as effective electrocatalysts for methanol oxidation, exhibiting enhanced CO tolerance. Chronoamperometric studies revealed that CTOOH/DNA experienced only a 1.8% current drop after 30 minutes, compared to 2.5% for bare CTOOH, suggesting that DNA incorporation creates high-density surface defects that facilitate the rapid removal of adsorbed intermediates nih.govacs.org. Cobalt Tungsten Oxide Hydroxide Hydrate (CTOHH) on a DNA scaffold (CTOHH-DNA) also functions as a bifunctional catalyst for OER and the oxidation of aromatic alcohols. For OER, CTOHH-DNA required an overpotential of 355 mV for 10 mA cm⁻² with a Tafel slope of 47.5 mV dec⁻¹ nih.govresearchgate.net.

Design of Novel Catalytic Systems and Reaction Pathways

Understanding the intricate reaction pathways of this compound-based catalysts is crucial for designing more efficient systems. Research in this area often combines experimental observations with advanced theoretical calculations.

Hydrogen Evolution Reaction Mechanisms: Studies on cobalt complexes for HER aim to elucidate the molecular mechanisms involved. A new cobalt(I) complex, for instance, has been shown to evolve hydrogen from tosylic acid with a minimal driving force. The proposed mechanism involves a transient Co(III)-H complex, which subsequently decays through two competing pathways: a slower homolytic route involving two Co(III)-H species, and a predominant heterolytic channel where a highly reactive Co(II)-H transient is generated by the reduction of Co(III)-H by Co(I) pnas.org. Density Functional Theory (DFT) calculations have been instrumental in supporting unusual bimolecular homolytic mechanisms in catalytic HER involving certain cobalt complexes nih.gov.

Oxygen Evolution Reaction Mechanisms: Computational approaches, such as quantum chemical studies on cobalt(oxy)hydroxide clusters, have revealed that Co(IV) plays a critical role in promoting the formation of an active oxygen radical intermediate, followed by intramolecular O-O coupling under OER conditions. The explicit inclusion of electrochemical potential and pH within constant-potential models significantly improves the accuracy of predicted OER mechanisms acs.org.

Organic Synthesis: Beyond energy conversion, cobalt(II) chloride hexahydrate serves as a versatile catalyst in various organic synthesis reactions. These include the acetylation and tosylation of alcohols, chemoselective reduction of carboxylic esters, and condensation reactions, such as the conversion of aldoximes into nitriles. It also acts as a promoter in Grignard reactions, facilitating coupling with organic halides atamanchemicals.commasiyelabs.co.za.

Computational Design and Predictive Modeling for Material Properties

Computational methods are increasingly vital for predicting and understanding the properties of this compound materials, guiding the synthesis of new compounds with desired characteristics.

Thermodynamic Modeling: A comprehensive thermodynamic model has been developed for aqueous CoSO₄ and its solid hydrates (heptahydrate, hexahydrate, and monohydrate) using the Pitzer ion interaction approach. This model, parameterized with 10 adjustable parameters, accurately reproduces experimental solubility data from 270 to 374 K and can predict metastable solubilities and solid–liquid–vapor equilibrium pressures with good accuracy oulu.fi.

Table 10.3.1: Cobalt Sulfate (B86663) Hydrates and Modeling Range

CompoundTemperature Range (K)Model ParametersPredictive CapabilityReference
CoSO₄(aq) and its hydrates270 to 37410Metastable solubilities, solid–liquid–vapor pressures oulu.fi

Electronic Structure and Optical Properties: Density Functional Theory (DFT) is extensively used to investigate the electronic structure and optical properties of novel cobalt(II) complexes. For instance, DFT studies have confirmed that certain this compound complexes, such as 1-methylpiperazine-1,4-diium diaquatetrakis(thiocyanato)-cobalt hydrate, are direct bandgap semiconductors with predicted bandgaps (e.g., 2.89 eV). These computational analyses, including Natural Bond Orbital (NBO) and Density of States (DOS) studies, provide insights into structural reactivity and electronic properties, while Quantum Theory of Atoms in Molecules (QTAIM) analysis elucidates non-covalent interactions and charge transfer researchgate.netjyu.fi.

Predictive Modeling for Multifunctional Devices: Emerging research explores the use of Artificial Neural Network (ANN) models for predicting the charged state of vanadium-doped cobalt chloride carbonate hydroxide hydrate nanostructures from RGB input. This innovative approach holds promise for the development of multifunctional devices that integrate electrochromic and supercapacitance properties, enabling predictive control over their performance nih.gov.

Exploration of New Hydrate Structures and Their Reactivity

The discovery and characterization of novel this compound structures are crucial for expanding the material landscape and identifying new functionalities.

Novel Hydrated Phases: A new hydrated phase of cobalt(II) oxalate (B1200264), represented as {[Co(μ-ox)(H₂O)₂] · 2H₂O}n, has been synthesized and characterized. Its crystal structure reveals one-dimensional linear chains of [Co(H₂O)₂]²⁺ units interconnected by bis-bidentate oxalato ligands, stabilized by an extensive hydrogen bond network. This compound exhibits antiferromagnetic interactions between the metal centers researchgate.net.

High-Pressure Phases: The compression of cobalt sulfate hexahydrate (CoSO₄·6H₂O) and heptahydrate (CoSO₄·7H₂O) has led to the discovery of a novel high-pressure phase, CoSO₄·5H₂O. Its crystal structure has been determined through in-situ single-crystal X-ray diffraction, highlighting the pressure-induced structural transformations in these hydrates u-tokyo.ac.jp.

Hybrid Organic-Inorganic Structures: New hybrid organic-inorganic this compound structures, such as 4-(4-nitrophenyl)piperazin-1-ium tetrakis(thiocyanato)-cobalt hydrate and 1-methylpiperazine-1,4-diium diaquatetrakis(thiocyanato)-cobalt hydrate, are being synthesized and thoroughly characterized for their crystal structure, optical, electrical, and potential biological properties researchgate.netjyu.fi.

Polymorphism and Transformations: Cobalt hydroxide exists in two primary polymorphs: the brucite-like β-Co(OH)₂ and the hydrotalcite-like α-Co(OH)₂. The α-form is more complex, featuring hydroxide-cobalt-hydroxide layers with a residual positive charge that alternate with layers of other anions. Research focuses on understanding the polymorphic transition from α- to β-Co(OH)₂, as well as their electrochemical oxidative transformations into γ-CoOOH and β-CoOOH, with γ-CoOOH demonstrating superior OER catalytic activity acs.orgresearchgate.netwikipedia.org.

Coordination Polymers: Two-dimensional (2D) cobalt(II)-tartrate hydrate coordination polymers have been successfully crystallized from aqueous solutions. These polymers form a (6,3) 2D sheet structure that further develops into a 3D hydrogen-bonded network. The crystal structure reveals both tetra- and hexa-dentate dianionic tartaric ligands, which bridge multiple cobalt centers bcrec.id.

Amorphous Precursors: The transformation of amorphous cobalt phosphate hydrate nanoparticles (ACP) into crystalline Co₃(PO₄)₂·8H₂O (CPO) is a critical area of study. The crystallinity of ACP can be controlled by adjusting the temperature during precipitation. A distinct amorphous phase (HT-ACP) with a lower water content can form at higher temperatures. Structural analysis shows that ACP exhibits tetrahedral Co²⁺ coordination, while crystalline CPO features octahedral coordination osti.govresearchgate.net.

Advanced Control over Crystallization and Morphology

Precise control over the crystallization process and resulting morphology of cobalt hydrates is essential for tailoring their properties for specific applications.

Influence of Water and Temperature: The crystallization kinetics of amorphous cobalt phosphate hydrate nanoparticles (ACP) into crystalline Co₃(PO₄)₂·8H₂O (CPO) are significantly influenced by the presence and diffusion of water. Rapid separation of ACP is necessary to prevent its kinetically controlled transformation into the more stable crystalline form. Temperature during precipitation also plays a crucial role in controlling the crystallinity of ACP osti.govresearchgate.net.

Evaporative Crystallization: Studies on semi-batch evaporative crystallization and drying of cobalt sulfate hydrates reveal that parameters such as heating power and mixing speed profoundly impact the evaporation flux and the particle size distribution of the final products. Higher heating power and mixing speed generally lead to the formation of smaller crystals. The dehydration behavior of cobalt sulfate heptahydrate (CoSO₄·7H₂O) during drying is also temperature-dependent, transforming into CoSO₄·6H₂O at 23 °C and CoSO₄·H₂O at 40 °C and 60 °C researchgate.net.

Interface-Assisted Synthesis: Advanced control over the morphology of α-cobalt hydroxide nanostructures can be achieved through liquid/liquid interface-assisted synthesis methods (e.g., using an n-butanol/water interface). By carefully adjusting the solvent ratio and stirring rate, the morphology can be precisely tuned from irregular nanoflakes to flower-like structures. This morphological engineering leads to an increased active surface area and reduced charge transfer resistance, which are beneficial for electrochemical applications acs.org.

Hydrothermal Synthesis Parameters: In the hydrothermal synthesis of Co₃O₄ nanomaterials, derived from cobalt nitrate (B79036) hexahydrate, the molar ratio of cobalt nitrate to potassium hydroxide (KOH) significantly influences the resulting morphology, crystal structure, and electrochemical performance. An optimized 1:1 molar ratio has been shown to yield well-defined cubic nanostructures with uniform elemental distribution mdpi.com.

Reversible Crystallization: Research demonstrates the ability to achieve reversible crystallization of cobalt(II) 2,6-pyridinedicarboxylate hydrates, including stable and less stable methanol hydrates, through concentration-dependent crystallization procedures. These hydrates exhibit distinct unit-cell volumes and packing arrangements, and the transformation to the stable form often involves a bottom-up building process from smaller unit cells of the less stable hydrates acs.org.

Morphology Control with Carbonate Precursors: The presence of carbonate during the synthesis of cobalt hydroxide precursors can lead to the formation of unique and complex morphologies, such as 3D sisal-like, dandelion-like, and rose-like architectures of cobalt hydroxide carbonate, through controlled hydrothermal processes scispace.com.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science

This compound research increasingly spans multiple disciplines, addressing critical challenges in energy, environment, and advanced materials.

Sustainable Energy Technologies: A major focus lies in developing cobalt-based electrocatalysts for sustainable energy conversion technologies, particularly for water splitting (HER and OER), which are essential for hydrogen production and rechargeable metal-air batteries frontiersin.orgfrontiersin.orgbohrium.comresearchgate.netnih.govresearchgate.netpnas.orgnih.govmdpi.comrsc.org.

Resource Recovery and Battery Materials: Cobalt sulfate solutions play a vital role in industrial cobalt recovery processes, especially those involving sulfuric acid leaching, which is common in nickel and copper refining. These solutions are also utilized in the precipitation of cobalt-containing carbonates or hydroxides, key ingredients in the manufacturing of lithium-ion batteries oulu.fi.

Environmental Sensing and Indicators: Cobalt(II) chloride hexahydrate is widely used as a moisture indicator in desiccants due to its distinct and reversible color change upon hydration and dehydration (blue to pink). This property is also exploited in hygrometers for humidity detection atamanchemicals.commasiyelabs.co.zarx-sol.com.

Environmental Remediation and Green Chemistry: Cobalt-based materials are being explored for environmental applications beyond energy, including the selective and controlled oxidation of aromatic alcohols to their respective aldehydes and ketones using molecular oxygen as a green oxidant nih.govresearchgate.net. Furthermore, the solution chemistry of Co(II) is receiving renewed attention to understand its speciation in seawater, particularly concerning the radioactive isotope ⁶⁰Co, which is relevant for environmental monitoring and remediation efforts related to nuclear incidents researchgate.net.

Solar Water Evaporation: Transition-metal selenite (B80905) hydrates, including cobalt selenite hydrates, show promise as solar absorbers for efficient water evaporation. Ongoing investigations aim to clarify their thermal stability and the underlying mechanisms responsible for their high evaporation rates, indicating their potential in sustainable water purification and desalination technologies mdpi.com.

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